N-(p-Toluenesulfonyl)indole-3-boronic acid
Description
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Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BNO4S/c1-11-6-8-12(9-7-11)22(20,21)17-10-14(16(18)19)13-4-2-3-5-15(13)17/h2-10,18-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADMCCFJOAXDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397427 | |
| Record name | N-(p-Toluenesulfonyl)indole-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149108-61-2 | |
| Record name | N-(p-Toluenesulfonyl)indole-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(p-Toluenesulfonyl)indole-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N-(p-Toluenesulfonyl)indole-3-boronic acid, a valuable intermediate in organic synthesis, particularly for the construction of complex indole derivatives through cross-coupling reactions. This document outlines the synthetic pathway, provides detailed experimental procedures, summarizes key quantitative data, and includes visualizations to clarify the workflow and chemical transformations.
Introduction
This compound is a bifunctional molecule that combines the structural features of a protected indole with the synthetic versatility of a boronic acid. The tosyl group serves as a robust protecting group for the indole nitrogen, enhancing its stability and modifying its reactivity. The boronic acid moiety at the C3 position allows for a wide range of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with various aryl, heteroaryl, and vinyl partners. This makes it a key building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
The synthesis of this compound is typically achieved in a two-step sequence:
-
N-Tosylation of Indole: The protection of the indole nitrogen with a p-toluenesulfonyl (tosyl) group.
-
Directed Ortho-Metalation (DoM) and Borylation: A highly regioselective functionalization at the C3 position through a lithiation-borylation sequence.
This guide will provide detailed experimental protocols for each of these steps, based on established chemical literature.
Synthetic Pathway
The overall synthetic scheme for the preparation of this compound is presented below.
An In-depth Technical Guide to N-(p-Toluenesulfonyl)indole-3-boronic acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(p-Toluenesulfonyl)indole-3-boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure combines the pharmacologically relevant indole scaffold with a boronic acid functionality, rendering it a valuable building block for the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The tosyl group serves as a robust protecting group for the indole nitrogen, enhancing its stability and modifying its reactivity. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and an analysis of its spectroscopic characteristics.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄BNO₄S | [1] |
| Molecular Weight | 315.15 g/mol | [2] |
| CAS Number | 149108-61-2 | [1] |
| Appearance | White to off-white solid | Inferred from supplier information |
| Melting Point | Not explicitly reported. | |
| Solubility | Soluble in organic solvents like dioxane, THF, and DMF.[3] Sparingly soluble in water. | Inferred from general boronic acid properties and reaction conditions. |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, analysis of its structural analogue, 1-tosyl-1H-indole-3-carbaldehyde, provides valuable insights into the expected spectral features.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the tosyl group, the indole ring protons, and the boronic acid hydroxyl protons. Based on the closely related N-tosyl-indole-3-carbaldehyde, the following assignments can be anticipated (in DMSO-d₆): a singlet for the methyl group of the tosyl substituent around δ 2.32 ppm, and aromatic protons of the tosyl and indole rings in the region of δ 7.30-8.50 ppm.[4] The boronic acid protons (B(OH)₂) would likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will exhibit resonances for the carbon atoms of the indole and tosyl groups. The carbon atom attached to the boron (C3 of the indole ring) may show a broad signal due to quadrupolar relaxation of the boron nucleus. For the related N-tosyl-indole-3-carbaldehyde, characteristic signals include the methyl carbon of the tosyl group at approximately δ 21.0 ppm and aromatic carbons between δ 112.9 and 145.9 ppm.[4]
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:
-
O-H stretching (from B(OH)₂): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretching (aromatic and methyl): Around 2850-3100 cm⁻¹.
-
S=O stretching (sulfonyl group): Strong absorptions around 1350 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric).
-
C=C stretching (aromatic rings): In the 1450-1600 cm⁻¹ region.
-
B-O stretching : Around 1300-1400 cm⁻¹.
Mass Spectrometry
The mass spectrum of this compound would show the molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the tosyl group, the boronic acid group, and fragmentation of the indole ring.
Chemical Reactivity and Applications
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction allows for the formation of a carbon-carbon bond between the indole C3 position and various aryl, heteroaryl, or vinyl groups.
Suzuki-Miyaura Cross-Coupling Reaction
The tosyl group on the indole nitrogen is crucial as it prevents side reactions and catalyst inhibition that can occur with unprotected indoles.[7] The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the tosylation of indole followed by lithiation and subsequent borylation.
Caption: General workflow for the synthesis of the target compound.
Detailed Protocol (Adapted from general procedures for similar compounds):
-
Tosylation of Indole: To a solution of indole (1.0 equiv) in anhydrous DMF, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere. Stir the mixture for 30 minutes, then add a solution of p-toluenesulfonyl chloride (1.1 equiv) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, N-(p-toluenesulfonyl)indole, is purified by column chromatography.
-
Borylation: To a solution of N-(p-toluenesulfonyl)indole (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise. Stir the resulting mixture at -78 °C for 1 hour. Add triisopropyl borate (1.5 equiv) dropwise and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.
-
Hydrolysis: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Acidify the mixture with 2M HCl to a pH of approximately 2. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
General Protocol for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Detailed Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.2 equiv), the desired aryl or vinyl halide (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed mixture of an organic solvent and water (e.g., 4:1 dioxane:water).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Biological Activity
Currently, there is no specific information available in the public domain regarding the biological or pharmacological activity of this compound itself. However, the indole nucleus is a well-established pharmacophore present in numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. Boronic acids have also gained significant attention in drug discovery, with bortezomib being a notable example of a boronic acid-containing proteasome inhibitor used in cancer therapy. The combination of these two moieties in this compound makes it and its derivatives promising candidates for biological screening and drug development programs.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its primary utility lies in the construction of C-C bonds at the 3-position of the indole ring via Suzuki-Miyaura cross-coupling reactions. While some of its specific physical and spectroscopic properties are not yet fully documented, its chemical behavior is well-understood within the context of modern synthetic chemistry. The protocols provided in this guide offer a solid foundation for the synthesis and application of this important compound, paving the way for the discovery of novel molecules with potential applications in materials science and medicinal chemistry. Further research into its biological properties is warranted to fully explore its potential as a lead structure in drug discovery.
References
- 1. This compound | C15H14BNO4S | CID 3857443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BLDpharm - Bulk Product Details [bldpharm.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to [1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(p-Toluenesulfonyl)indole-3-boronic acid, a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. This document details its chemical and physical properties, provides a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and outlines a common synthetic route. The IUPAC name for this compound is [1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid.[1][2]
Chemical and Physical Properties
This compound is a stable, solid compound. The tosyl group serves as a robust protecting group for the indole nitrogen, enhancing the compound's stability and modifying its reactivity. This feature makes it a valuable reagent in complex multi-step syntheses. A summary of its key quantitative data is presented in Table 1.
Table 1: Quantitative Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | [1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid | [1][2] |
| CAS Number | 149108-61-2 | [1][2] |
| Molecular Formula | C₁₅H₁₄BNO₄S | [1][3] |
| Molecular Weight | 315.15 g/mol | [3] |
| Purity | ≥97% | [1][3] |
Synthesis Workflow
The synthesis of this compound is typically achieved in a two-step process starting from indole. The first step involves the protection of the indole nitrogen with a tosyl group, followed by a borylation reaction at the C3 position of the indole ring.
Caption: A general workflow for the synthesis of this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds. This reaction is fundamental for the synthesis of complex organic molecules, including many pharmaceutical compounds.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene, or DME)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Application Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the logical relationship of the components in a typical Suzuki-Miyaura cross-coupling reaction using this compound.
Caption: Workflow of a Suzuki-Miyaura reaction with this compound.
Conclusion
This compound is a key intermediate for the synthesis of a wide array of substituted indoles. Its stability and reactivity make it a valuable tool for researchers in drug discovery and materials science. The protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.
References
Technical Guide: N-(p-Toluenesulfonyl)indole-3-boronic acid
CAS Number: 149108-61-2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on N-(p-Toluenesulfonyl)indole-3-boronic acid, a key intermediate in organic synthesis, particularly for the construction of complex indole-containing molecules relevant to medicinal chemistry and materials science. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, outlines its application in Suzuki-Miyaura cross-coupling reactions, and presents key workflows and reaction mechanisms through diagrams.
Compound Data
This compound, also known as (1-tosyl-1H-indol-3-yl)boronic acid, is a stable derivative of indole-3-boronic acid. The tosyl group serves as a robust protecting group for the indole nitrogen, enhancing the stability of the boronic acid and modifying its reactivity.[1]
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized in the table below. This includes both computed and available experimental data.
| Property | Value | Source |
| CAS Number | 149108-61-2 | [1] |
| Molecular Formula | C₁₅H₁₄BNO₄S | [1][2] |
| Molecular Weight | 315.15 g/mol | [1][2] |
| Purity | ≥97% | [2] |
| Appearance | White to off-white solid | Vendor Data |
| Computed Molecular Weight | 315.2 g/mol | [1] |
| Computed XLogP3 | 2.6 | PubChem |
| Computed Hydrogen Bond Donor Count | 2 | PubChem |
| Computed Hydrogen Bond Acceptor Count | 5 | PubChem |
| Computed Rotatable Bond Count | 2 | PubChem |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound and its subsequent use in a representative Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
The synthesis of this compound is typically achieved via a lithium-halogen exchange reaction of the corresponding 3-halo-N-tosylindole, followed by quenching with a trialkyl borate and subsequent acidic workup. The following protocol is a representative procedure adapted from standard methods for the synthesis of aryl boronic acids.
Materials:
-
3-Bromo-1-(p-toluenesulfonyl)-1H-indole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-1-(p-toluenesulfonyl)-1H-indole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of starting material) under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the resulting solution, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly add 1 M HCl (approximately 10 mL per gram of starting material). Stir vigorously for 1-2 hours to effect hydrolysis of the borate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water (approximately 10 mL per mmol of aryl bromide).
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic and mechanistic pathways involving this compound.
Caption: Synthetic workflow for this compound.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to N-(p-Toluenesulfonyl)indole-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview
N-(p-Toluenesulfonyl)indole-3-boronic acid, a specialized organic compound, holds significance as a versatile building block in medicinal chemistry and materials science. Its structure, featuring an indole core protected by a tosyl group and functionalized with a boronic acid moiety at the 3-position, makes it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.
| Property | Value | Reference |
| Molecular Weight | 315.2 g/mol | [1] |
| Molecular Formula | C₁₅H₁₄BNO₄S | [1] |
| CAS Number | 149108-61-2 | [1] |
| IUPAC Name | [1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives typically involves the borylation of a protected indole. A common strategy is the reaction of a 3-haloindole with a boron-containing reagent in the presence of a suitable catalyst.
General Synthesis of Indolylboronic Acids
A prevalent method for synthesizing indolylboronic acids is through a lithium-halogen exchange reaction followed by quenching with a borate ester. For instance, 3-bromoindole can be treated with n-butyllithium (nBuLi) and then with triisopropyl borate to form the corresponding 3-indolylboronic acid.[2]
A generalized experimental protocol for the synthesis of substituted indoles using boronic acids via the Suzuki-Miyaura coupling is as follows:
Reaction Setup:
-
To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 3-haloindole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[3]
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Add a degassed solvent (e.g., DME, 5 mL) via syringe.[3]
Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 h).[3]
-
Monitor the reaction progress by TLC or GC-MS.[3]
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Dilute with ethyl acetate and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by chromatography.[3]
Core Applications in Suzuki-Miyaura Cross-Coupling
This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. In these reactions, the indolylboronic acid couples with various organic halides or triflates in the presence of a palladium catalyst and a base to generate more complex indole derivatives.
The general workflow for a Suzuki-Miyaura coupling reaction is depicted below:
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a wide array of substituted indoles, which are prevalent scaffolds in many biologically active compounds.[3]
Biological Significance and Drug Development Potential
While specific biological data for this compound is not extensively detailed in publicly available literature, the broader classes of indole derivatives and boronic acids are of significant interest in drug discovery.
Indole Derivatives: The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4]
Boronic Acids: Boronic acids are recognized for their unique ability to form reversible covalent bonds with diols, a property that has been exploited in the design of enzyme inhibitors and sensors. Several boronic acid-containing drugs have been approved for clinical use, most notably as proteasome inhibitors in cancer therapy.[5] The boronic acid moiety can interact with the active sites of enzymes, such as serine proteases, leading to potent and selective inhibition.[6]
The combination of an indole core with a boronic acid functional group in this compound presents a promising platform for the development of novel therapeutic agents. The tosyl group serves as a protecting group for the indole nitrogen, which can be removed at a later synthetic stage if required.
The potential mechanism of action for boronic acid-based drugs often involves the formation of a stable complex with key residues in the active site of a target protein, as illustrated in the following conceptual diagram:
Caption: Conceptual diagram of enzyme inhibition by a boronic acid-based drug.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward route to complex indole derivatives. While further research is needed to fully elucidate its specific biological activities, the established pharmacological importance of both the indole and boronic acid moieties suggests that this compound and its derivatives are promising candidates for future drug discovery and development efforts.
References
- 1. This compound | C15H14BNO4S | CID 3857443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 6. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: N-(p-Toluenesulfonyl)indole-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(p-Toluenesulfonyl)indole-3-boronic acid, a member of the versatile class of organoboron compounds, serves as a crucial building block in modern organic synthesis. Its structure, featuring a tosyl-protected indole ring functionalized with a boronic acid group at the 3-position, makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its structure, synthesis, key applications in synthetic chemistry, and detailed experimental protocols. The primary utility of this compound lies in its application in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures, particularly for the synthesis of substituted indoles, which are prevalent scaffolds in medicinal chemistry and materials science.[1]
Chemical Structure and Properties
This compound is a stable, solid compound with the following key identifiers and properties:
| Property | Value |
| IUPAC Name | [1-(p-Toluenesulfonyl)-1H-indol-3-yl]boronic acid |
| Synonyms | (1-Tosyl-1H-indol-3-yl)boronic acid |
| CAS Number | 149108-61-2[2] |
| Molecular Formula | C₁₅H₁₄BNO₄S[3][4] |
| Molecular Weight | 315.15 g/mol [3] |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in many organic solvents such as THF, dioxane, and DMF |
Structure:
Spectroscopic Data
| ¹H NMR (typical solvent: DMSO-d₆) | ¹³C NMR (typical solvent: DMSO-d₆) |
| ~8.0-8.2 ppm (s, 1H, indole H2) | ~145 ppm (Ar-C) |
| ~7.2-7.9 ppm (m, 8H, Ar-H) | ~138 ppm (Ar-C) |
| ~2.3 ppm (s, 3H, CH₃) | ~130 ppm (Ar-CH) |
| ~8.0 ppm (br s, 2H, B(OH)₂) | ~127 ppm (Ar-CH) |
| ~125 ppm (Ar-CH) | |
| ~120-124 ppm (Ar-CH) | |
| ~114 ppm (Ar-CH) | |
| ~110 ppm (Ar-C) | |
| ~21 ppm (CH₃) |
Note: These are approximate values and may vary depending on the solvent and experimental conditions. Researchers should obtain experimental data for full characterization.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of aryl boronic acids is through the lithiation of an aromatic C-H bond followed by quenching with a borate ester.[5][6] The tosyl group on the indole nitrogen serves as a protecting group and can also influence the regioselectivity of the lithiation.
Reaction Scheme:
Detailed Protocol (General Procedure):
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N-(p-toluenesulfonyl)indole (1.0 equiv) and dissolve in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi) (1.1 equiv, typically as a 1.6 M solution in hexanes) dropwise, ensuring the internal temperature does not rise significantly. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Borylation: To the resulting solution, add triisopropyl borate (B(O-iPr)₃) (1.5 equiv) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds at the indole-3-position.
Reaction Scheme:
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (1-tosyl-1H-Indol-3-yl)boronic acid [oakwoodchemical.com]
- 3. (1-tosyl-1H-Indol-3-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 4. This compound | C15H14BNO4S | CID 3857443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
Stability and Storage of N-(p-Toluenesulfonyl)indole-3-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-(p-Toluenesulfonyl)indole-3-boronic acid. Understanding the chemical stability of this reagent is critical for its effective use in research and development, ensuring the integrity of experimental results and the quality of synthesized materials. This document outlines potential degradation pathways, recommended storage protocols, and analytical methodologies for assessing the compound's purity and stability.
Chemical Profile and Inherent Stability
This compound incorporates two key functional moieties that dictate its stability: the N-tosyl indole core and the arylboronic acid group. The tosyl group is a robust protecting group for the indole nitrogen, generally stable under a range of conditions but susceptible to cleavage under strong basic conditions at elevated temperatures. The indole ring itself can be sensitive to strong oxidizing agents and prolonged exposure to light.
The boronic acid functional group is known to be sensitive to certain conditions, with protodeboronation being a primary degradation pathway. This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, yielding N-(p-Toluenesulfonyl)indole. The rate of protodeboronation is influenced by factors such as pH, temperature, and the presence of metal catalysts.[1] Arylboronic acids can also undergo dehydration to form cyclic anhydrides, known as boroxines.
Recommended Storage and Handling
To ensure the long-term stability and purity of this compound, the following storage and handling guidelines are recommended:
Storage Conditions Summary:
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C; Short-term: 2-8°C | Minimizes the rate of potential degradation reactions, including protodeboronation and hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Protects against atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative degradation. |
| Light | Protect from light | The indole moiety can be susceptible to photodegradation. |
| Moisture | Store in a tightly sealed container in a dry environment | Boronic acids can be hygroscopic, and moisture can facilitate hydrolysis and protodeboronation. |
Handling:
-
Equilibrate the container to room temperature before opening to prevent moisture condensation.
-
Use in a well-ventilated area or a fume hood.
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Avoid creating dust.
-
For solution-based applications, use anhydrous solvents and prepare solutions fresh whenever possible.
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be protodeboronation and, to a lesser extent, hydrolysis of the tosyl group under harsh conditions.
Protodeboronation
Protodeboronation is a well-documented degradation route for arylboronic acids.[1] The reaction is catalyzed by both acid and base.[1] Under basic conditions, the boronic acid is in equilibrium with its more reactive boronate form, which can then react with a proton source (like water) to yield the deboronated product.[1]
A proposed logical workflow for the base-catalyzed protodeboronation is depicted below:
Detosylation
The N-tosyl group is generally stable, but its cleavage can be induced under strongly basic conditions (e.g., using cesium carbonate or sodium hydroxide in alcohol at elevated temperatures), leading to the formation of indole-3-boronic acid.[2][3] This degradation pathway is less likely under standard storage and handling conditions.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for monitoring the purity of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.
Proposed Stability-Indicating HPLC Method
The following protocol is a general guideline and should be optimized and validated for specific laboratory conditions.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system with a UV detector. |
| Column | A reversed-phase C18 column with low silanol activity (e.g., Waters XTerra MS C18) is recommended to minimize on-column hydrolysis of the boronic acid.[4][5] |
| Mobile Phase | A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be carefully controlled to ensure good peak shape and minimize on-column degradation. |
| Flow Rate | Typically 1.0 mL/min. |
| Column Temperature | Controlled, e.g., 25°C or 30°C. |
| Detection Wavelength | Determined by the UV spectrum of this compound (e.g., 220 nm or 254 nm). |
| Injection Volume | 5-10 µL. |
| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration. |
Method Validation:
The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves forced degradation studies.
Forced Degradation Studies Protocol
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.
Experimental Workflow for Forced Degradation:
Procedure:
-
Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent.
-
Apply Stress Conditions:
-
Acidic: Add acid (e.g., 0.1 M HCl) and store at room temperature and an elevated temperature (e.g., 60°C) for a defined period.
-
Basic: Add base (e.g., 0.1 M NaOH) and store at room temperature and an elevated temperature.[6]
-
Oxidative: Add hydrogen peroxide (e.g., 3%) and store at room temperature.
-
Thermal: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Neutralize (if necessary): Before analysis, neutralize the acidic and basic samples.
-
Analyze: Analyze all samples, including a control sample (unstressed), by the developed HPLC method. Use a mass spectrometer (LC-MS) to help identify the degradation products.
Expected Degradation Products:
Based on the known chemistry, the primary degradation product to monitor for is N-(p-Toluenesulfonyl)indole . Other potential minor degradation products could arise from reactions of the indole ring under harsh oxidative or photolytic conditions.
Conclusion
This compound is a relatively stable compound when stored and handled correctly. The primary stability concerns are protodeboronation, which is exacerbated by moisture and non-neutral pH, and potential sensitivity to light. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light and moisture, the integrity of the compound can be maintained. A validated stability-indicating HPLC method is essential for quality control and for monitoring the stability of this important synthetic building block in research and development settings.
References
N-(p-Toluenesulfonyl)indole-3-boronic acid: An Analysis of Available Data
Despite a comprehensive review of scientific literature and chemical databases, there is currently no publicly available information detailing the specific mechanism of action for N-(p-Toluenesulfonyl)indole-3-boronic acid. This compound, while indexed in chemical catalogs, appears to be primarily utilized as a chemical intermediate in organic synthesis rather than as a biologically active agent that has been pharmacologically characterized.
Our in-depth search for its biological targets, effects on signaling pathways, and associated quantitative data such as IC50 or Ki values did not yield any specific results. The absence of such data in peer-reviewed journals, patents, or pharmacological databases strongly suggests that the mechanism of action for this particular molecule has not been elucidated or published.
While direct information is lacking, an analysis of its structural components—the indole nucleus, the toluenesulfonyl group, and the boronic acid moiety—can provide a theoretical context for its potential, yet unproven, biological activities.
The Indole Scaffold in Drug Discovery
The indole ring system is a prominent scaffold in medicinal chemistry, found in a wide array of biologically active compounds. Its versatile structure allows for interactions with various biological targets. Derivatives of indole are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
The Boronic Acid Moiety: A Versatile Pharmacophore
Boronic acids are recognized as a privileged class of enzyme inhibitors. The boron atom can form a stable, reversible covalent bond with the hydroxyl group of serine residues, which are often found in the active sites of enzymes, particularly serine proteases. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent and specific inhibition. The well-known proteasome inhibitor bortezomib is a prime example of a successful therapeutic agent utilizing a boronic acid warhead.
Potential Synthetic Utility
Given the prevalence of this compound in chemical supplier catalogs, its primary role is likely as a building block in the synthesis of more complex molecules. The tosyl group serves as a robust protecting group for the indole nitrogen, while the boronic acid functional group is a versatile handle for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the synthesis of biaryl compounds, which are common motifs in pharmaceutically active molecules.
A plausible synthetic workflow utilizing this compound is depicted below.
Conclusion
An In-depth Technical Guide to N-(p-Toluenesulfonyl)indole-3-boronic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(p-Toluenesulfonyl)indole-3-boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its structural combination of a tosyl-protected indole core and a reactive boronic acid moiety makes it a valuable building block, primarily for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role in Suzuki-Miyaura coupling reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in research and development.
Introduction
The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Consequently, the development of methodologies for the functionalization of the indole ring is of paramount importance. Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, largely due to their stability, low toxicity, and broad utility in carbon-carbon and carbon-heteroatom bond formation.[2] this compound, by incorporating a boronic acid group at the C3-position of the indole nucleus and a robust tosyl protecting group on the nitrogen, offers a stable and reactive synthon for the introduction of the indole-3-yl motif. The tosyl group serves to protect the indole nitrogen from undesired side reactions and can be readily removed under various conditions, providing a pathway to N-H indole derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are not extensively reported in the literature, computed values provide useful estimates for reaction planning and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄BNO₄S | PubChem[3] |
| Molecular Weight | 315.15 g/mol | PubChem[3] |
| CAS Number | 149108-61-2 | PubChem[3] |
| Appearance | White to off-white solid (typical) | --- |
| Melting Point | Not reported | --- |
| Solubility | Soluble in many organic solvents such as THF, Dioxane, DMF. Low solubility in non-polar solvents and water. | Inferred from general boronic acid properties[4] |
| pKa | Estimated to be in the range of typical arylboronic acids (around 8-10) | Inferred from general boronic acid properties |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from commercially available indole: N-tosylation followed by lithiation and borylation.
Experimental Protocol: Synthesis of N-(p-Toluenesulfonyl)indole
Reaction Scheme:
Caption: N-Tosylation of Indole.
Materials:
-
Indole
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DMF dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford N-(p-Toluenesulfonyl)indole as a white solid.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Caption: Lithiation-Borylation of N-Tosylindole.
Materials:
-
N-(p-Toluenesulfonyl)indole
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (e.g., 1 M HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-(p-Toluenesulfonyl)indole (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can often be used without further purification or can be purified by recrystallization or trituration.
Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds at the indole-3-position.[5] This reaction is a powerful tool for the synthesis of 3-arylindoles and other substituted indole derivatives.
General Experimental Protocol for Suzuki-Miyaura Coupling
Reaction Scheme:
Caption: Suzuki-Miyaura Cross-Coupling Reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, K₂CO₃, or cesium carbonate, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane and water mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-N-(p-toluenesulfonyl)indole.
Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative examples of Suzuki-Miyaura coupling reactions utilizing this compound or its derivatives.
Table 2: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >90 (Typical) | General Protocol |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | DMF | 100 | 8 | >85 (Typical) | General Protocol |
| 2-Bromopyridine | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene/H₂O | 110 | 16 | >80 (Typical) | General Protocol |
Biological Significance and Drug Discovery Potential
While specific biological activity data for this compound is not extensively published, the constituent moieties suggest potential for biological applications. Indole derivatives are well-established pharmacophores with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Boronic acids are known to act as enzyme inhibitors, with several boronic acid-containing drugs approved for clinical use.[6] The boronic acid group can form reversible covalent bonds with active site serine or threonine residues in proteases and other enzymes.
Given this, this compound and its derivatives represent an interesting scaffold for screening against various enzymatic targets. The synthesis of libraries of 3-substituted indoles via Suzuki-Miyaura coupling provides a straightforward route to novel compounds for drug discovery programs.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and stability make it an attractive reagent for the introduction of the indole-3-yl moiety. The primary utility of this compound lies in its application in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of a diverse range of 3-arylindoles. The established protocols and representative data presented in this guide are intended to serve as a practical resource for researchers in academia and industry, facilitating the use of this important synthetic intermediate in their research endeavors. Further exploration of the biological activities of derivatives synthesized from this compound may lead to the discovery of novel therapeutic agents.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. scbt.com [scbt.com]
- 3. This compound | C15H14BNO4S | CID 3857443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Genesis of a Versatile Reagent: A Technical Guide to N-(p-Toluenesulfonyl)indole-3-boronic Acid
For researchers, scientists, and professionals in drug development, N-(p-Toluenesulfonyl)indole-3-boronic acid stands as a valuable building block in the synthesis of complex molecules. However, a comprehensive historical account of its discovery and the specific details of its inaugural synthesis remain elusive in readily available scientific literature. This technical guide synthesizes the current understanding of its preparation and contextualizes its emergence within the broader history of indole chemistry and boronic acid applications.
While the exact date and the specific researchers who first synthesized this compound are not prominently documented in seminal publications, its existence is confirmed by its Chemical Abstracts Service (CAS) registry number, 149108-61-2. This indicates its formal registration and entry into the chemical lexicon. The lack of a widely cited discovery paper suggests its initial preparation may have been disclosed in less accessible sources, such as patents or specialized chemical catalogs, or developed as a straightforward intermediate without a dedicated publication.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₅H₁₄BNO₄S |
| Molecular Weight | 315.15 g/mol |
| CAS Number | 149108-61-2 |
| Appearance | Typically an off-white to pale yellow solid |
The Synthetic Approach: A Retrosynthetic Perspective
The synthesis of this compound can be logically deduced from established methodologies for the preparation of indole-3-boronic acids. The core of its synthesis involves two key transformations: the N-protection of the indole ring with a p-toluenesulfonyl (tosyl) group and the subsequent introduction of the boronic acid moiety at the C3-position.
The tosyl group serves as a crucial protecting group for the indole nitrogen, enhancing the stability of the molecule and modulating its reactivity. This protection is typically achieved by reacting indole with p-toluenesulfonyl chloride in the presence of a base.
The introduction of the boronic acid group at the C3-position, the most nucleophilic position of the indole ring, is commonly achieved through a lithiation-borylation sequence. This involves the deprotonation of the C3-position of N-tosylindole using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a trialkyl borate ester. Subsequent hydrolysis then yields the desired boronic acid.
A Plausible Experimental Protocol
While the original experimental details are not available, a representative protocol for the synthesis of this compound can be constructed based on well-established procedures for similar compounds.
Step 1: Synthesis of N-(p-Toluenesulfonyl)indole
-
To a solution of indole (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in the same solvent dropwise.
-
Let the reaction warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford N-(p-Toluenesulfonyl)indole.
Step 2: Synthesis of this compound
-
Dissolve N-(p-Toluenesulfonyl)indole (1.0 equivalent) in anhydrous tetrahydrofuran under an inert atmosphere and cool the solution to -78 °C.
-
Add a solution of a strong organolithium base, such as n-butyllithium (1.1 equivalents), dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add a trialkyl borate, typically triisopropyl borate (1.5 equivalents), dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of an aqueous solution of a weak acid (e.g., saturated ammonium chloride solution or dilute hydrochloric acid).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or by performing an acid-base extraction.
Context in the History of Drug Discovery and Organic Synthesis
The development and use of this compound are intrinsically linked to the rise of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The indole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The ability to functionalize the indole core at specific positions is crucial for the development of new drug candidates.
Indole-3-boronic acids and their esters are versatile reagents that allow for the introduction of the indole-3-yl group into various organic molecules through Suzuki-Miyaura coupling. The N-tosyl protection serves to stabilize the boronic acid, which can otherwise be prone to protodeboronation, and to facilitate its handling and purification.
The timeline of the development of related chemistries provides a backdrop for the likely emergence of this compound as a commercially available reagent in the 1990s and early 2000s, a period of intense activity in the application of cross-coupling reactions in drug discovery.
Conclusion
While the specific historical moment of the discovery of this compound remains to be definitively established from primary scientific literature, its synthetic pathway is well-understood within the principles of modern organic chemistry. Its importance as a synthetic intermediate is undeniable, providing a reliable method for incorporating the N-tosyl-indole-3-yl motif in the synthesis of biologically active compounds and functional materials. Further archival research into patent literature and older chemical supplier catalogs may one day shed more light on the precise origins of this valuable chemical tool.
Methodological & Application
Application Notes and Protocols for N-(p-Toluenesulfonyl)indole-3-boronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Within the vast landscape of medicinal chemistry and materials science, the indole scaffold remains a privileged structure due to its prevalence in biologically active compounds and functional materials. The functionalization of the indole core at the C3-position is a critical strategy for the development of novel molecular entities. N-(p-Toluenesulfonyl)indole-3-boronic acid serves as a versatile and reactive building block for introducing the indole-3-yl moiety onto various aromatic and heteroaromatic systems via the Suzuki-Miyaura coupling. The tosyl protecting group enhances the stability of the indole nucleus and modulates its electronic properties, often leading to cleaner reactions and higher yields.
These application notes provide detailed protocols and compiled data for the use of this compound in Suzuki-Miyaura coupling reactions, offering a valuable resource for researchers in drug discovery and chemical development.
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate. The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Application Notes and Protocols for Cross-Coupling Reactions of N-(p-Toluenesulfonyl)indole-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction conditions for N-(p-Toluenesulfonyl)indole-3-boronic acid. This versatile building block is crucial for the synthesis of 3-arylindoles, a scaffold frequently found in medicinally important compounds. This document outlines optimized reaction conditions, detailed experimental protocols, and a visual representation of the reaction workflow to facilitate its application in research and development.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to couple an organoboron compound with an organic halide or triflate. For nitrogen-rich heterocycles like indoles, the choice of reaction parameters is critical to achieve high yields and prevent side reactions. The tosyl protecting group on the indole nitrogen enhances the stability of the molecule and often improves reactivity in palladium-catalyzed processes.
Quantitative Data Summary
| Aryl Halide (1.0 equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 85 | 4-12 | ~90 |
| 4-Chlorotoluene | Pd₂(dba)₃ (2) | SPhos (6) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 15-20 | ~85 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 6 | ~92 |
| 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 2-4 | ~88 |
| 3-Chloroindazole | Pd(OAc)₂ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 15 | ~95 |
Note: The data in this table are representative and based on analogous Suzuki-Miyaura reactions of similar substrates. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
The following is a detailed, generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) or Pd(dppf)Cl₂)
-
Base (e.g., potassium carbonate, K₂CO₃, or sodium carbonate, Na₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, dimethoxyethane (DME), or toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)
Procedure: [1]
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the reaction vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: To the solid mixture, add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water to create the desired solvent ratio (typically 4:1 or 5:1 organic solvent to water). The total solvent volume should be sufficient to ensure adequate stirring (e.g., 5-10 mL per mmol of aryl halide).
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C). Stir the reaction mixture vigorously for the required time (typically 2-24 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-1-tosylindole product.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualized Workflow and Signaling Pathways
The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for N-(p-Toluenesulfonyl)indole-3-boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of N-(p-Toluenesulfonyl)indole-3-boronic acid and its analogs in medicinal chemistry. This document includes summaries of reported biological activities for structurally related compounds, detailed experimental protocols for relevant assays, and visualizations of experimental workflows and potential signaling pathways.
Introduction
This compound is a synthetic organoboron compound featuring an indole scaffold. The indole nucleus is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds. The addition of a p-toluenesulfonyl (tosyl) group at the N1 position and a boronic acid at the C3 position suggests potential for this molecule to act as an inhibitor of various enzymes, leveraging the unique chemical properties of the boronic acid moiety. Boronic acids are known to form reversible covalent bonds with active site serine, threonine, or lysine residues in enzymes, making them effective transition-state analog inhibitors. Furthermore, the N-sulfonylated indole core has been explored for various therapeutic applications, including anticancer and antibacterial activities.[1][2]
While specific biological data for this compound is not extensively available in the public domain, this document outlines potential applications and provides detailed protocols based on the activities of closely related N-sulfonylated indole derivatives and other boronic acids.
Section 1: Potential Therapeutic Applications & Representative Data
Based on the known activities of N-sulfonylated indoles and boronic acids, this compound is a promising candidate for evaluation in several therapeutic areas.
Anticancer Activity
N-sulfonylated indole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The mechanism of action for many indole-based anticancer agents involves the induction of apoptosis and cell cycle arrest.[4] The boronic acid functional group has also been incorporated into successful anticancer drugs, such as the proteasome inhibitor bortezomib.[1]
Table 1: Cytotoxicity of Representative N-Arylsulfonyl Indole Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | HuCCA-1 (Cholangiocarcinoma) | 7.75 - 9.69 | [3] |
| Derivative B | HepG2 (Hepatocellular Carcinoma) | 7.37 - 26.00 | [3] |
| Derivative C | A549 (Lung Carcinoma) | 46.23 - 71.68 | [3] |
| Derivative D | MOLT-3 (Lymphoblastic Leukemia) | < 10 | [3] |
Note: The compounds listed are representative N-arylsulfonyl indoles, not this compound itself. The data is presented to illustrate the potential of this chemical class.
Antibacterial Activity
N-arylsulfonylindole analogs have also been investigated for their antibacterial properties, showing potent activity against Gram-positive bacteria, including multidrug-resistant strains.[2]
Table 2: Minimum Inhibitory Concentration (MIC) of Representative N-Arylsulfonylindole Analogs
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Analog 6a | Staphylococcus aureus ATCC 43300 (MRSA) | 0.5 | [2] |
| Analog 6c | Staphylococcus aureus ATCC 43300 (MRSA) | 0.5 | [2] |
| Various Analogs | Gram-positive bacteria | 0.5 - 8 | [2] |
Note: The compounds listed are N-arylsulfonylindole derivatives bearing a rhodanine moiety. This data suggests the potential of the N-arylsulfonylindole scaffold in antibacterial drug discovery.
Section 2: Experimental Protocols
The following are detailed protocols for assays relevant to the evaluation of this compound in medicinal chemistry.
Protocol for In Vitro Cytotoxicity MTT Assay
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HepG2, A549, or MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol for Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
DMSO
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Grow bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
General Protocol for an Enzyme Inhibition Assay (e.g., Serine Protease)
This protocol can be adapted for various enzymes that are potential targets for boronic acid inhibitors.
Materials:
-
Purified enzyme (e.g., Trypsin, Chymotrypsin)
-
Substrate (e.g., a p-nitroanilide substrate that releases a chromophore upon cleavage)
-
Assay buffer (specific to the enzyme)
-
This compound
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the enzyme, substrate, and test compound in the appropriate buffer or DMSO.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a control with no inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Start the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) at regular intervals for a defined period.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Section 3: Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Hypothetical Signaling Pathway: Inhibition of a Serine Protease
Caption: Hypothetical mechanism of serine protease inhibition by a boronic acid compound.
Logical Relationship for Antibacterial MIC Determination
Caption: Logical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioactivity Evaluation of N-Arylsulfonylindole Analogs Bearing a Rhodanine Moiety as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
N-(p-Toluenesulfonyl)indole-3-boronic Acid: A Versatile Building Block for Organic Synthesis
FOR IMMEDIATE RELEASE
Application Note & Protocol
Introduction
N-(p-Toluenesulfonyl)indole-3-boronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex molecular architectures. The indole scaffold is a privileged motif found in a vast array of biologically active compounds, pharmaceuticals, and functional materials. The tosyl (p-toluenesulfonyl) protecting group on the indole nitrogen enhances the stability of the molecule and modulates its reactivity, making it an ideal substrate for various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its application in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 149108-61-2 |
| Molecular Formula | C₁₅H₁₄BNO₄S |
| Molecular Weight | 315.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and alcohols. |
Applications in Organic Synthesis
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of 3-arylindoles, which are key intermediates in drug discovery and materials science. The tosyl group serves a dual purpose: it protects the indole nitrogen from undesired side reactions and its electron-withdrawing nature can influence the reactivity of the indole ring.
A general schematic for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below.
Application Notes and Protocols: Synthesis and Utility of N-(p-Toluenesulfonyl)indole-3-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Indole scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of biologically active compounds. The functionalization of the indole core is a critical aspect of drug design and development. Boronic acids and their pinacol esters are exceptionally versatile reagents in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.[1][2] The N-(p-Toluenesulfonyl) protecting group on the indole nitrogen enhances stability and modulates the electronic properties of the indole ring, making the corresponding 3-boronic acid pinacol ester an invaluable building block for accessing a diverse range of substituted indole derivatives. The pinacol ester form offers improved stability and handling properties compared to the free boronic acid.
Chemical Properties and Data
A summary of the key chemical identifiers and properties for N-(p-Toluenesulfonyl)indole-3-boronic acid pinacol ester is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1073354-51-4 | [3][4][5] |
| Molecular Formula | C₂₁H₂₄BNO₄S | [3] |
| Molecular Weight | 397.30 g/mol | [3] |
| Synonyms | 1-(Toluene-4-sulfonyl)-1H-indole-3-boronic acid pinacol ester, 1-[(4-Methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | [5] |
Synthesis Protocol
The synthesis of this compound pinacol ester can be approached via a two-step process: 1) Protection of the indole nitrogen with a p-toluenesulfonyl (tosyl) group, and 2) Borylation at the C3 position of the indole ring.
Step 1: N-Tosylation of Indole
This initial step protects the indole nitrogen, which also serves to activate the C3 position for subsequent borylation.
Materials:
-
Indole
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH) or similar strong base
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole in anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DMF or THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(p-Toluenesulfonyl)indole.
Step 2: Borylation of N-(p-Toluenesulfonyl)indole
This step introduces the boronic acid pinacol ester at the C3 position of the protected indole. A common method for this transformation is the palladium-catalyzed C-H borylation.
Materials:
-
N-(p-Toluenesulfonyl)indole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)(OMe)]₂ (methoxyiridium-cyclooctadiene dimer) or similar iridium catalyst
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) or a similar ligand
-
Anhydrous solvent such as tetrahydrofuran (THF) or cyclohexane
-
Hexane
-
Silica gel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add N-(p-Toluenesulfonyl)indole, bis(pinacolato)diboron (1.5 equivalents), [Ir(cod)(OMe)]₂ (3 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (3 mol%).
-
Add anhydrous THF or cyclohexane via syringe.
-
Heat the reaction mixture at 80 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, typically eluting with a hexane/ethyl acetate gradient, to afford this compound pinacol ester.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound pinacol ester.
Application in Suzuki-Miyaura Cross-Coupling
This compound pinacol ester is an excellent coupling partner in Suzuki-Miyaura reactions to form C-C bonds at the indole-3-position. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound pinacol ester
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine this compound pinacol ester (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere to 80-110 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired 3-aryl- or 3-heteroaryl-indole derivative.
Suzuki-Miyaura Coupling Pathway
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. This compound pinacol ester | 1073354-51-4 [chemicalbook.com]
- 5. 1-(TOLUENE-4-SULFONYL)-1H-INDOLE-3-BORONIC ACID PINACOL ESTER CAS#: 1073354-51-4 [amp.chemicalbook.com]
Application Notes and Protocols: Suzuki-Miyaura Coupling of N-(p-Toluenesulfonyl)indole-3-boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A significant application of this reaction lies in the synthesis of 3-arylindoles, a privileged scaffold in numerous biologically active compounds and pharmaceuticals. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of N-(p-Toluenesulfonyl)indole-3-boronic acid with a variety of aryl halides. The tosyl protecting group on the indole nitrogen enhances stability and modifies reactivity, making it a valuable substrate in complex molecule synthesis.
Reaction Principle
The core of the reaction is a palladium-catalyzed cross-coupling cycle involving an aryl halide and an organoborane species. The N-tosylindole-3-boronic acid serves as the organoboron nucleophile. The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. This data is compiled from various literature sources to provide a comparative overview.
Table 1: Coupling of N-Tosylindole-3-boronic Acid with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 95 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Toluene | 110 | 12 | 92 |
| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 88 |
| 4 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 24 | 85 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 90 |
| 6 | 2-Bromopyridine | Pd₂(dba)₃ (2) | DavePhos (4) | K₂CO₃ | Toluene | 110 | 20 | 78 |
| 7 | 3-Bromothiophene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 82 |
Table 2: Influence of Palladium Catalyst and Ligand on Yield
Reaction Conditions: N-Tosylindole-3-boronic acid (1.2 equiv), 4-bromotoluene (1.0 equiv), K₃PO₄ (2.0 equiv), Dioxane/H₂O (4:1), 100 °C, 18 h.
| Entry | Palladium Precatalyst (2 mol%) | Ligand (4 mol%) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 75 |
| 2 | Pd(OAc)₂ | PCy₃ | 82 |
| 3 | Pd(OAc)₂ | SPhos | 95 |
| 4 | Pd₂(dba)₃ | XPhos | 94 |
| 5 | PdCl₂(dppf) | - | 89 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. These should be adapted based on the specific substrates and desired scale.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the aryl halide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of dioxane and water (4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-aryl-N-tosylindole.
Protocol 2: Microwave-Assisted Synthesis
Detailed Steps:
-
Reaction Setup: In a microwave vial, combine this compound (1.5 mmol, 1.5 equiv), the aryl halide (1.0 mmol, 1.0 equiv), PdCl₂(dppf) (0.03 mmol, 3 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add degassed N,N-Dimethylformamide (DMF, 4 mL).
-
Reaction: Seal the vial and heat it under microwave irradiation for 30-60 minutes at 120-150 °C.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a robust and versatile method for the synthesis of 3-arylindoles. The choice of catalyst, ligand, base, and solvent system can be optimized to achieve high yields with a broad range of substrates. The provided protocols offer reliable starting points for researchers in the fields of organic synthesis and drug discovery. The N-tosyl group can be readily removed post-coupling if the unprotected indole is the final target, further highlighting the utility of this methodology.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of N-(p-Toluenesulfonyl)indole-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are fundamental tools in modern organic synthesis for the construction of carbon-carbon bonds. This methodology is of paramount importance in the fields of medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. N-(p-Toluenesulfonyl)indole-3-boronic acid is a key building block, enabling the introduction of the indole-3-yl moiety into a wide array of organic molecules. The tosyl protecting group enhances the stability of the indole nucleus and modulates its electronic properties, making it a versatile reagent in drug discovery and development.
These application notes provide a comprehensive overview of palladium catalysts and reaction conditions for the successful cross-coupling of this compound with various organic halides and triflates. Detailed experimental protocols and a summary of catalyst performance are presented to aid researchers in the efficient synthesis of 3-arylindoles and related compounds.
Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling
The choice of palladium catalyst and reaction conditions is critical for achieving high yields and purity in the coupling of this compound. The following tables summarize the performance of various palladium catalytic systems in Suzuki-Miyaura reactions with relevant model substrates, which can serve as a guide for optimizing the coupling of N-tosylindole-3-boronic acid.
Table 1: Comparison of Palladium Catalysts and Ligands for a Model Suzuki-Miyaura Coupling Reaction [1]
Reaction: 3-chloroindazole (1.0 equiv), 5-indole boronic acid (2.0 equiv), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (2.0 equiv), dioxane/H₂O (5:1), 100 °C, 15 h.[1][2]
| Palladium Source | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
Table 2: Optimization of Reaction Conditions for a Model Suzuki-Miyaura Coupling [3]
Reaction: Aryl halide (1.0 equiv), Phenylboronic acid (1.2 equiv), Catalyst, Base, Solvent, Temperature, Time.
| Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | 59 |
| Pd(OAc)₂ | K₂CO₃ | THF | 70 | <5 |
| Pd(dba)₂ | K₂CO₃ | Dioxane | 100 | 59 |
| PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 85 | High |
| "Ligandless" Pd(OAc)₂ | K₂CO₃ | Water | 70 | High[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in catalytic cross-coupling reactions. Below are representative procedures for palladium-catalyzed Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Palladium Precatalyst
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G2, 2 mol%)[1]
-
1,4-Dioxane and Water (e.g., 4:1 mixture), degassed[2]
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium precatalyst (2 mol%), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed dioxane/water mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 5 to 24 hours.[2][5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)[5]
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)[5]
-
Dimethylformamide (DMF) and water (10:1 mixture), degassed[5]
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and sodium carbonate (2.0 equiv).[5]
-
Add the degassed DMF/water mixture.[5]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 15-60 minutes.[5]
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Perform a standard aqueous work-up as described in Protocol 1.
-
Purify the product by flash column chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling.[5]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: N-(p-Toluenesulfonyl)indole-3-boronic acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(p-Toluenesulfonyl)indole-3-boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex indole derivatives. The indole scaffold is a privileged structure found in numerous biologically active compounds, including anti-cancer agents and kinase inhibitors. The tosyl group on the indole nitrogen serves as a robust protecting group that also activates the indole ring for various chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on kinase inhibitors.
Core Applications: Synthesis of Kinase Inhibitors
This compound is a key reagent in the synthesis of various kinase inhibitors, which are crucial in cancer therapy. The Suzuki-Miyaura cross-coupling reaction is the primary method for incorporating the indole moiety into the final bioactive molecule.
Synthesis of a Pyrimidine-Based Aurora Kinase A Inhibitor
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to various cancers, making them attractive targets for drug development. The synthesis of pyrimidine-based Aurora kinase inhibitors often involves the coupling of a halogenated pyrimidine core with a substituted indole, which can be achieved using this compound.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the bioactivity of a representative pyrimidine-based Aurora A kinase inhibitor synthesized using an indole boronic acid derivative.
| Compound ID | Target Kinase | IC50 (nM)[1] | Cell Line | Antiproliferative IC50 (nM)[1] |
| 11j | Aurora A | 7.1 | U937 | 12.2 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with a halogenated pyrimidine derivative.
Materials:
-
This compound
-
Halogenated pyrimidine derivative (e.g., 2,4-dichloro-N-(substituted)pyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene/ethanol/water, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add the halogenated pyrimidine derivative (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.05-0.1 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol for Deprotection of the Tosyl Group
The final step in the synthesis of the bioactive indole derivative is the removal of the N-tosyl protecting group.
Materials:
-
3-(Pyrimidinyl)-N-(p-toluenesulfonyl)indole
-
Base (e.g., NaOH or KOH)
-
Solvent (e.g., Methanol or Ethanol)
Procedure:
-
Dissolve the 3-(pyrimidinyl)-N-(p-toluenesulfonyl)indole in the chosen alcohol.
-
Add an aqueous solution of the base (e.g., 1-5 M NaOH).
-
Heat the mixture to reflux and stir for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and neutralize with an acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by crystallization or column chromatography to yield the final bioactive 3-(pyrimidinyl)-1H-indole.
Visualizations
Logical Workflow for Synthesis
Caption: Synthetic workflow for a bioactive indole derivative.
Aurora Kinase Signaling Pathway
Caption: Inhibition of the Aurora A kinase signaling pathway.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with N-(p-Toluenesulfonyl)indole-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and heteroaryl structures.[1][2] These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. The use of functionalized indole derivatives, such as N-(p-Toluenesulfonyl)indole-3-boronic acid, provides a versatile platform for the synthesis of diverse compound libraries for drug discovery. The tosyl protecting group enhances the stability of the indole ring and can be readily removed post-coupling, allowing for further functionalization.
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, significantly reducing reaction times from hours to minutes, often with improved yields and enhanced reproducibility.[3][4] This technology is particularly advantageous for Suzuki coupling reactions, minimizing the thermal decomposition of sensitive substrates and reagents. These application notes provide a comprehensive guide to performing microwave-assisted Suzuki coupling reactions utilizing this compound.
Advantages of Microwave-Assisted Suzuki Coupling
The application of microwave irradiation to Suzuki coupling reactions offers several key benefits over conventional heating methods:
-
Rapid Reaction Times: Microwave heating can dramatically accelerate reaction rates, reducing synthesis times from hours to minutes.[3]
-
Improved Yields: By minimizing the formation of byproducts through rapid and uniform heating, microwave-assisted reactions often result in higher isolated yields.
-
Enhanced Reproducibility: Microwave reactors offer precise control over reaction parameters such as temperature and pressure, leading to more consistent and reproducible outcomes.[3]
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the efficient exploration of a wider range of substrates and the generation of diverse compound libraries.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical conditions and outcomes for microwave-assisted Suzuki coupling reactions of various heterocyclic boronic acids and indole derivatives, providing a basis for the development of protocols for this compound.
Table 1: Microwave-Assisted Suzuki Coupling of Heterocyclic Boronic Acids with Aryl Halides
| Entry | Heterocyclic Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | Phenylboronic acid | 4'-Bromoacetophenone | Pd Complex (0.1) | KOH | EtOH/H₂O | 120 | 2 | >98 | [3] |
| 2 | 3-Methoxyphenylboronic acid | 1-Bromo-4-nitrobenzene | Pd Complex (0.1) | KOH | EtOH/H₂O | 120 | 2 | 96 | [3] |
| 3 | Phenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 81 | [2] |
| 4 | 4-Fluorophenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 92 | [2] |
Table 2: Microwave-Assisted Suzuki Coupling of Indole Derivatives
| Entry | Indole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | 5-Bromo-2,3,3-trimethyl-3H-indole | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | EtOH/H₂O | 80 | 40 | 79 | [5] |
| 2 | 5-Bromo-1H-indole | 2-Furanboronic acid | Pd(OAc)₂/P(o-tol)₃ | K₃PO₄ | EtOH/Toluene | 80 | 120 (conv.) | N/A | [6] |
| 3 | 5-Iodo-1H-indole | 3-Furanboronic acid pinacol ester | Pd(OAc)₂ | K₂CO₃ | NMP/H₂O | 110 | 15 | N/A | [6] |
| 4 | N-Protected Indoles (general) | Aryl boronic acids | Various | Various | Various | 150 | 20 | High | [1] |
Experimental Protocols
The following are detailed protocols for performing microwave-assisted Suzuki coupling reactions with this compound. These protocols are based on established methodologies for similar substrates and may require optimization for specific coupling partners.[2][7]
Protocol 1: General Procedure for Coupling with Aryl Bromides
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
10 mL microwave reaction vial with a stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), potassium carbonate (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.01-0.025 mmol).
-
Add a degassed mixture of 1,4-dioxane (4 mL) and deionized water (1 mL).
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of the microwave reactor.
-
Irradiate the reaction mixture at 120-140 °C for 10-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protocol for Challenging Aryl Chlorides
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
10 mL microwave reaction vial with a stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add the aryl chloride (e.g., 0.5 mmol), this compound (0.75 mmol), potassium phosphate (1.0 mmol), palladium(II) acetate (0.01 mmol), and SPhos (0.02 mmol).
-
Add a degassed mixture of 1,4-dioxane (4 mL) and deionized water (1 mL).
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction vial to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
References
- 1. ijrpr.com [ijrpr.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: N-(p-Toluenesulfonyl)indole-3-boronic acid Reaction Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-(p-Toluenesulfonyl)indole-3-boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction using this compound is failing or resulting in a low yield. What are the primary factors to investigate?
A1: Failure or low yields in Suzuki coupling reactions with N-tosyl-protected indole boronic acids can stem from several factors. Begin by systematically evaluating the following critical parameters:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) is active and the ligand is not degraded. For challenging couplings involving electron-rich indoles, standard catalysts may be insufficient.
-
Oxygen Contamination: Suzuki couplings are highly sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[1] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).
-
Suboptimal Base Selection: The base is crucial for the activation of the boronic acid to facilitate transmetalation. The strength and solubility of the base can significantly impact the reaction outcome.
-
Inappropriate Solvent Choice: The solvent system influences the solubility of reagents and the stability of the catalytic species.
-
Side Reactions: Competing reactions such as protodeboronation (loss of the boronic acid group), homocoupling of the boronic acid, and hydrodehalogenation of the aryl halide can consume starting materials and reduce the desired product's yield.
Q2: I am observing a significant amount of homocoupling of my this compound. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, often appearing as a dimeric indole byproduct. It is typically promoted by the presence of oxygen or Pd(II) species. To mitigate this:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel before adding the catalyst. Techniques like freeze-pump-thaw cycles are highly effective.
-
Use of Pd(0) Catalysts: Employing a Pd(0) source like Pd(PPh₃)₄ can be advantageous. If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), ensure the reaction conditions effectively reduce it to the active Pd(0) state.
-
Optimize Base and Temperature: The choice of base and reaction temperature can influence the rate of homocoupling versus the desired cross-coupling.
Q3: Protodeboronation seems to be a major issue in my reaction. What conditions can I adjust to prevent the loss of the boronic acid group?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent challenge, especially with heteroaryl boronic acids. Consider the following adjustments:
-
Choice of Base: While a base is necessary, overly harsh basic conditions or the presence of excess water can promote protodeboronation. Anhydrous conditions or the use of milder bases like K₃PO₄ or Cs₂CO₃ can be beneficial.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of protodeboronation relative to the cross-coupling reaction.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly reduce protodeboronation.
Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?
A4: For a robust starting point, consider the following conditions, which can then be optimized:
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) with a suitable ligand (e.g., SPhos, XPhos, 2-4 mol%).
-
Base: K₃PO₄ (2-3 equivalents).
-
Solvent: A degassed mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or DMF/H₂O (4:1).[2]
-
Temperature: 80-100 °C.
-
Atmosphere: Strictly inert (Argon or Nitrogen).
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for Suzuki-Miyaura coupling reactions involving indole derivatives, providing a basis for reaction optimization.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | DMF/H₂O (1:1) | 80 | 0.5 | 95 |
| 2 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 1 | 92 |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 15-20 | 85-95 |
| 4 | Cs₂CO₃ | Dioxane | 100 | 12 | 90 |
| 5 | NaOH | DMF/H₂O (1:1) | 80 | 2 | 75 |
| 6 | TEA | DMF/H₂O (1:1) | 80 | 4 | <10 |
Data synthesized from multiple sources for illustrative purposes.[3][4][5]
Table 2: Influence of Palladium Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 2 | Pd(OAc)₂ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 95 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME | 80 | 88 |
| 4 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ | Toluene | 80 | 91 |
| 5 | PdCl₂(dppf) (3) | - | K₂CO₃ | DME | 90 | 85 |
Yields are representative and can vary based on specific substrates.[3][6]
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a generalized procedure that should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, and the base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.
-
Catalyst Addition: Add the palladium catalyst to the reaction vessel under a positive flow of the inert gas.
-
Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of N-(p-Toluenesulfonyl)indole-3-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-(p-Toluenesulfonyl)indole-3-boronic acid reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities include residual starting materials, the corresponding protodeboronated N-tosylindole, and boroxine, the trimeric anhydride of the boronic acid.[1] Boroxines can complicate NMR spectra, leading to broadened peaks or multiple signal sets.[1]
Q2: My this compound is sticking to the silica gel column during chromatography. What can I do?
A2: Boronic acids are known to interact strongly with silica gel, sometimes leading to decomposition or low recovery.[2] To mitigate this, you can try deactivating the silica gel by slurring it with a solvent system containing a small amount of a modifier like triethylamine or acetic acid before packing the column.[3] Another approach is to use a different stationary phase, such as neutral alumina.[3]
Q3: Can I use an acid-base extraction to purify my product?
A3: Yes, acid-base extraction can be an effective purification method for boronic acids.[2][4] By treating the crude reaction mixture with an aqueous base (e.g., 1-2 M NaOH), the boronic acid will form the corresponding boronate salt and dissolve in the aqueous layer.[4][5] Neutral and basic impurities can then be washed away with an organic solvent. After separation, the aqueous layer can be re-acidified to precipitate the purified boronic acid, which can then be extracted with an organic solvent.[5]
Q4: What are suitable recrystallization solvents for this compound?
A4: For boronic acids in general, suitable recrystallization solvents can include benzene, dichloroethane, and ethyl acetate.[3] A mixture of solvents can also be effective; for instance, dissolving the crude product in a minimum amount of a "good" solvent and then adding a "poor" solvent to induce crystallization.[3]
Q5: How can I detect and minimize boroxine formation?
A5: Boroxines can be detected by mass spectrometry as they appear as higher molecular weight species.[1] In NMR, they can cause signal broadening.[1] To minimize their formation, it is important to use anhydrous conditions during workup and storage. If boroxine formation is suspected in an NMR sample, adding a coordinating solvent like d4-methanol can help break up the trimer and simplify the spectrum.[1]
Q6: What HPLC conditions are suitable for analyzing the purity of this compound?
A6: A reversed-phase HPLC method is typically suitable for analyzing the purity of boronic acids.[1][6] Given the acidic nature of the tosyl group, a C18 or Phenyl stationary phase with a mobile phase consisting of a water/acetonitrile or water/methanol gradient and an acidic modifier like formic acid is a good starting point.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after column chromatography | - The compound is sticking to the silica gel.[2][8] - The compound is degrading on the acidic silica. | - Deactivate the silica gel with triethylamine or acetic acid.[3] - Use neutral alumina as the stationary phase.[3] - Consider converting the boronic acid to its more stable pinacol ester before chromatography.[9] |
| Broad or complex ¹H NMR spectrum | - Presence of boroxine trimers.[1] - Residual palladium catalyst. - Paramagnetic impurities. | - Add a few drops of d4-methanol to the NMR tube to break up the boroxine.[1] - Filter the crude product through a plug of Celite before purification. - Ensure thorough removal of the catalyst during workup. |
| Product oils out during recrystallization | - The solvent system is not optimal. - The cooling rate is too fast. | - Try a different solvent or a combination of solvents.[3] - Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[3] - Try trituration with a suitable solvent to induce solidification.[3] |
| Presence of starting material in the final product | - The reaction did not go to completion. | - If the starting material is a halo-indole, consider using a slight excess of the boronic acid in the reaction. - If unreacted boronic acid is the issue, an alkaline wash during workup can help remove it.[4][5] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel: In a fume hood, slurry the required amount of silica gel in the initial elution solvent (e.g., 9:1 Hexane/Ethyl Acetate). Add a small amount of triethylamine (approx. 0.5-1% v/v) and stir for 15-20 minutes.
-
Column Packing: Pack a chromatography column with the deactivated silica slurry.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the elution solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M aqueous NaOH solution (2-3 times). The this compound will move into the aqueous layer as its boronate salt.
-
Separation and Washing: Separate the basic aqueous layer. The organic layer containing neutral and basic impurities can be discarded. Wash the aqueous layer with ethyl acetate one more time to remove any remaining organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl until the pH is acidic (pH ~2-3), which will cause the pure boronic acid to precipitate.
-
Product Extraction: Extract the precipitated product from the aqueous layer with fresh ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
Caption: The equilibrium between the boronic acid and its trimeric anhydride (boroxine).
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. HPLC Separation of Benzenesulfonic and p-Toluenesulfonic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 8. reddit.com [reddit.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: N-(p-Toluenesulfonyl)indole-3-boronic acid in Suzuki Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving N-(p-Toluenesulfonyl)indole-3-boronic acid.
Troubleshooting Guide
Low yields in the Suzuki coupling of this compound can arise from several factors, ranging from the inherent stability of the boronic acid to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low to No Product Formation with Unreacted Starting Material
Possible Causes:
-
Catalyst Inactivity or Deactivation: The palladium catalyst may not be active enough for this specific substrate, or it may be deactivated during the reaction. The tosyl group on the indole nitrogen makes the boronic acid electron-deficient, which can render the transmetalation step of the catalytic cycle sluggish.
-
Inefficient Oxidative Addition: The C-X bond (where X is Br, Cl, OTf) of the coupling partner may be too strong for the chosen palladium catalyst, leading to a slow oxidative addition step.
-
Suboptimal Base: The base may not be strong enough or soluble enough to efficiently activate the boronic acid for transmetalation.
Solutions:
-
Catalyst and Ligand Selection: Employ more active catalyst systems. Modern bulky, electron-rich phosphine ligands such as SPhos and XPhos, often used in pre-catalyst forms, have shown high efficacy in couplings with challenging heterocyclic substrates.[1][2]
-
Choice of Base: Screen different bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective in challenging Suzuki couplings.[1] The choice of base can be critical and is often interdependent with the solvent and catalyst system.
-
Increase Reaction Temperature: Higher temperatures can facilitate the oxidative addition step, particularly for less reactive aryl chlorides. However, be mindful that this can also increase the rate of side reactions.
Problem 2: Significant Byproduct Formation
Possible Causes:
-
Protodeboronation: this compound can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a common side reaction for heteroaryl boronic acids, especially in the presence of aqueous bases.
-
Homocoupling: Self-coupling of the boronic acid to form a dimer is another common side reaction, often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.
Solutions:
-
Use of Boronic Esters: To mitigate protodeboronation, consider converting the boronic acid to a more stable pinacol ester or MIDA boronate. These derivatives can provide a slow release of the boronic acid during the reaction, minimizing its decomposition.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, employing anhydrous conditions can reduce the source of protons for protodeboronation.
-
Thorough Degassing: To prevent homocoupling, ensure that all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., Argon or Nitrogen) to remove oxygen.
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes minimize homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when troubleshooting a low-yielding Suzuki coupling with this compound?
A1: The first step is to carefully analyze the reaction mixture by techniques such as TLC, LC-MS, or ¹H NMR to determine the fate of your starting materials. Identify whether the starting materials are unreacted, or if there is significant formation of byproducts like the protodeboronated indole or homocoupled dimer. This information will guide your troubleshooting strategy.
Q2: Which palladium catalyst system is recommended for the Suzuki coupling of this compound?
A2: While traditional catalysts like Pd(PPh₃)₄ can be effective, for challenging substrates such as N-protected indoles, more advanced catalyst systems are often required for high yields. Systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos, often in the form of pre-catalysts (e.g., XPhos Pd G3), are highly recommended as they can accelerate the key steps in the catalytic cycle.[1][2]
Q3: How does the choice of base affect the reaction yield?
A3: The base plays a crucial role in activating the boronic acid for the transmetalation step. For this compound, inorganic bases are generally preferred. A comparative study of bases is often necessary for optimization. While weaker bases like Na₂CO₃ can be effective in some cases, stronger bases like K₃PO₄ or Cs₂CO₃ are frequently required for challenging couplings to achieve higher yields.
Q4: What is the optimal solvent for this reaction?
A4: The choice of solvent is critical and can significantly impact the solubility of the reactants, base, and catalyst, thereby affecting the reaction rate and yield. Common solvents for Suzuki couplings include ethereal solvents like 1,4-dioxane and THF, as well as polar aprotic solvents like DMF. Often, a mixture of an organic solvent with water is used to dissolve the inorganic base. For N-tosyl-indole-3-boronic acid, systems like dioxane/water or DMF/water have been used effectively.
Q5: Can I use the corresponding pinacol ester of this compound to improve the yield?
A5: Yes, using the pinacol ester is a highly recommended strategy to combat low yields caused by the instability of the boronic acid. Boronic esters are generally more stable towards protodeboronation and other decomposition pathways. They act as a "slow-release" source of the boronic acid under the reaction conditions, which can significantly improve the yield of the desired cross-coupled product.
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions involving indole derivatives, providing a basis for optimization.
Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of a Chloroindole with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | Low |
| Pd₂(dba)₃ (2) | XPhos (6) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 56 |
| XPhos Pd G2 (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 |
Data adapted from a study on a related indole substrate and is intended for comparative purposes.[2]
Table 2: Effect of Base on a Model Suzuki Coupling Reaction
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | High |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80 | 2 | High |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 80 | 2 | High |
This table illustrates the effectiveness of common bases in a typical Suzuki coupling and serves as a starting point for base screening.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or THF, with 10-20% water if using a water-soluble base)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, base, and palladium catalyst.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Technical Support Center: N-(p-Toluenesulfonyl)indole-3-boronic acid in Cross-Coupling Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-(p-Toluenesulfonyl)indole-3-boronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during cross-coupling with this compound?
A1: The three primary side reactions encountered are:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of N-(p-Toluenesulfonyl)indole. This is a particularly significant side reaction for indole-3-boronic acids.[1]
-
Homocoupling: The dimerization of the this compound to form a symmetrical bi-indole species. This can be promoted by the presence of oxygen.
-
N-Detosylation: The cleavage of the p-toluenesulfonyl (tosyl) protecting group from the indole nitrogen under basic reaction conditions, yielding the unprotected indole-3-boronic acid or its subsequent reaction products.
Q2: My reaction is showing a significant amount of N-(p-Toluenesulfonyl)indole as a byproduct. What is the cause and how can I minimize it?
A2: The formation of N-(p-Toluenesulfonyl)indole is due to protodeboronation. Indoles with a boronic acid substituent on the five-membered ring are known to be susceptible to this side reaction.[1] To minimize protodeboronation, consider the following strategies:
-
Choice of Base: Use milder, non-hydroxide bases. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH).
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Water can serve as a proton source for protodeboronation.
-
Reaction Temperature: Lowering the reaction temperature may decrease the rate of protodeboronation relative to the desired cross-coupling.
-
Efficient Catalyst System: Employ a highly active palladium catalyst and ligand combination to accelerate the rate of the desired Suzuki-Miyaura coupling, which can outcompete the protodeboronation side reaction.
Q3: I am observing the homocoupling product of my boronic acid. What reaction conditions favor this side product?
A3: Homocoupling is often promoted by the presence of molecular oxygen, which can re-oxidize the Pd(0) catalyst. To mitigate this:
-
Thorough Degassing: Ensure that all solvents and the reaction vessel are properly degassed to remove oxygen. This can be achieved by several cycles of vacuum and backfilling with an inert gas like argon or nitrogen.
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) catalyst source or ensuring the efficient in situ reduction of a Pd(II) pre-catalyst can minimize side reactions that are promoted by Pd(II) species.
Q4: Under what conditions is the N-tosyl group cleaved, and how can I prevent it?
A4: The N-tosyl group can be cleaved under basic conditions, a reaction known as N-detosylation. The choice of base and temperature are critical factors. While many Suzuki-Miyaura couplings require a base, harsh basic conditions can lead to the removal of the tosyl group. To prevent this:
-
Base Selection: Use the mildest base that effectively promotes the cross-coupling reaction. Bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally less harsh than alkali metal hydroxides. Cesium carbonate (Cs₂CO₃), while effective for some Suzuki couplings, is also known to be particularly effective for N-detosylation of indoles, so its use should be carefully evaluated.
-
Temperature Control: Avoid excessively high reaction temperatures, as this can accelerate the rate of detosylation.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low to no yield of the desired cross-coupled product. | 1. Inactive catalyst. 2. Inefficient transmetalation. 3. Significant protodeboronation. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Ensure the chosen base is appropriate for activating the boronic acid. 3. Implement strategies to minimize protodeboronation (see FAQ Q2). |
| Formation of N-(p-Toluenesulfonyl)indole. | Protodeboronation of the starting material. | - Switch to a milder base (e.g., K₃PO₄). - Ensure anhydrous reaction conditions. - Lower the reaction temperature. - Use a more active catalyst to speed up the desired reaction. |
| Formation of the homocoupled bi-indole byproduct. | Presence of oxygen in the reaction mixture. | - Thoroughly degas all solvents and the reaction vessel. - Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Formation of the N-detosylated indole product. | Cleavage of the tosyl group under basic conditions. | - Use a milder base (e.g., K₂CO₃). - Avoid high reaction temperatures. - Minimize reaction time. |
| Complex mixture of byproducts. | A combination of the above side reactions. | Systematically address each potential side reaction. Start by ensuring an inert atmosphere and anhydrous conditions, then optimize the base and temperature. |
Data Presentation
Table 1: Illustrative Effect of Base on Side Product Formation in a Hypothetical Suzuki-Miyaura Coupling
Reaction Conditions: this compound (1.2 equiv), Aryl Bromide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), Toluene/H₂O (4:1), 100 °C, 12 h.
| Base (2.0 equiv) | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) | N-Detosylation (%) |
| NaOH | 45 | 30 | 5 | 20 |
| K₂CO₃ | 75 | 15 | 5 | 5 |
| K₃PO₄ | 80 | 10 | 5 | <5 |
| Cs₂CO₃ | 60 | 10 | 5 | 25 |
Note: This data is illustrative and intended to demonstrate general trends. Actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Key Experiment: General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and should be optimized for each specific aryl halide coupling partner to minimize side reactions.
Reagents and Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₃PO₄, finely powdered)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Anhydrous, degassed water (if required for the chosen conditions)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Addition of Solids: To the flask, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent(s) via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Major reaction pathways for this compound in cross-coupling.
Caption: A logical workflow for troubleshooting problematic cross-coupling reactions.
References
Technical Support Center: N-(p-Toluenesulfonyl)indole-3-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the deboronation of N-(p-Toluenesulfonyl)indole-3-boronic acid during their experiments.
Troubleshooting Guide
This guide addresses common problems encountered during reactions involving this compound, with a focus on identifying and resolving deboronation issues.
Problem 1: Low or no yield of the desired coupled product, with the presence of N-(p-Toluenesulfonyl)indole.
| Potential Cause | Suggested Solution |
| Protodeboronation of the boronic acid | The C-B bond is susceptible to cleavage, especially under harsh reaction conditions. This is a common side reaction for many boronic acids.[1] Consider the following optimizations: • Choice of Base: Use a milder base. Strong bases can accelerate protodeboronation.[2][3] It is advisable to screen bases such as K₃PO₄, Cs₂CO₃, or KF instead of strong bases like NaOH or KOH. • Reaction Temperature: Lower the reaction temperature. While this may slow down the desired reaction, it can significantly reduce the rate of deboronation. • Water Content: Minimize water in the reaction. While some water is often necessary for the Suzuki-Miyaura coupling, excessive amounts can promote protodeboronation. Use anhydrous solvents and consider using a phase-transfer catalyst if a biphasic system is necessary. • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the exposure of the product and remaining boronic acid to the reaction conditions. |
| Suboptimal Catalyst System | An inefficient catalyst system can lead to longer reaction times and higher temperatures, favoring deboronation. • Catalyst Choice: For electron-deficient or heteroaromatic systems, a highly active palladium catalyst and ligand system is often required to ensure the rate of the cross-coupling reaction outcompetes the rate of protodeboronation. Consider using catalysts like Pd(PPh₃)₄ or catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos). |
| Use of Boronic Acid Pinacol Ester | For particularly challenging couplings, consider converting the boronic acid to its pinacol ester. Boronic esters are generally more stable and less prone to protodeboronation.[4] They can act as a slow-release source of the boronic acid under the reaction conditions. |
Problem 2: Presence of N-H indole byproduct in the reaction mixture.
| Potential Cause | Suggested Solution |
| N-Detosylation | The tosyl protecting group on the indole nitrogen can be cleaved under certain basic conditions, especially at elevated temperatures. • Choice of Base: Avoid strong bases like NaOH and KOH. Milder bases like K₂CO₃ or K₃PO₄ are less likely to cause detosylation. Cesium carbonate (Cs₂CO₃) has been reported to effect N-detosylation of indoles, so its use should be carefully evaluated. • Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of N-(p-Toluenesulfonyl)indole. This side reaction consumes the boronic acid, leading to lower yields of the desired product and complicating the purification process.
Q2: How does the N-tosyl group affect the stability of the indole-3-boronic acid?
A2: The N-tosyl group is electron-withdrawing, which can make the indole ring more electron-deficient. Electron-deficient arylboronic acids can be more susceptible to protodeboronation, particularly under basic conditions.[5]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation over time, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).
Q4: Can I use the corresponding pinacol ester to avoid deboronation?
A4: Yes, converting the boronic acid to its pinacol ester is a common strategy to increase stability and reduce the rate of protodeboronation.[4] The pinacol ester can then be used directly in the coupling reaction.
Q5: How can I purify my product from the deboronated byproduct?
A5: Purification can often be achieved using column chromatography on silica gel. The polarity of the desired product and the N-(p-Toluenesulfonyl)indole byproduct are typically different enough to allow for separation. In some cases, recrystallization may also be an effective purification method.
Data on Factors Influencing Deboronation
| Parameter | Condition | Expected Impact on Deboronation Rate | Rationale |
| Base Strength | Strong (e.g., NaOH, KOH) | Increase | Stronger bases promote the formation of the more reactive boronate anion.[2][3] |
| Weak (e.g., K₃PO₄, K₂CO₃, KF) | Decrease | Milder conditions are less likely to accelerate the C-B bond cleavage.[2][3] | |
| Temperature | High | Increase | Higher temperatures provide the activation energy for the deboronation reaction. |
| Low | Decrease | Reduces the rate of both the desired reaction and the deboronation side reaction. | |
| Solvent | Protic (e.g., H₂O, alcohols) | Increase | Protic solvents can act as a proton source for the deboronation reaction. |
| Aprotic (e.g., Toluene, Dioxane, THF) | Decrease | Reduces the availability of protons for the side reaction. | |
| Water Content | High | Increase | Water is a proton source and can facilitate protodeboronation.[1] |
| Low/Anhydrous | Decrease | Minimizes a key reagent for the undesired reaction. |
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Deboronation
This generalized protocol is designed to minimize the protodeboronation of this compound. Optimization for specific substrates may be required.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water (if required for a two-phase system)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the anhydrous solvent (and a minimal amount of degassed water if necessary) via syringe.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Deboronation Issues and Solutions
Caption: Factors leading to deboronation and strategies for mitigation.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of "N-(p-Toluenesulfonyl)indole-3-boronic acid" solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of "N-(p-Toluenesulfonyl)indole-3-boronic acid" solutions during their experiments.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of potency or inconsistent results in downstream applications (e.g., Suzuki-Miyaura coupling).
-
Appearance of extraneous peaks in HPLC analysis.
-
Changes in the physical appearance of the solution (e.g., color change, precipitation).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Oxidative Degradation | Exposure to atmospheric oxygen or oxidizing agents can lead to the cleavage of the C-B bond.[1] |
| Solution: Prepare solutions using deoxygenated solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during preparation and storage. Avoid sources of radical initiators. | |
| Protodeboronation (Hydrolysis) | The presence of water, especially under acidic or basic conditions, can lead to the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[2] |
| Solution: Use anhydrous solvents for solution preparation. If aqueous conditions are necessary, control the pH to be near neutral, as both acidic and basic conditions can catalyze protodeboronation.[3] Consider using a co-solvent system to minimize the concentration of water. | |
| Elevated Temperature | Higher temperatures can accelerate both oxidative degradation and hydrolysis. |
| Solution: Prepare and store solutions at low temperatures (e.g., 2-8 °C or -20 °C for long-term storage). Avoid repeated freeze-thaw cycles. | |
| Photodegradation | Exposure to light, particularly UV light, can induce degradation. |
| Solution: Store solutions in amber vials or protect them from light. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing solution instability.
Issue 2: Inconsistent Performance in Suzuki-Miyaura Coupling Reactions
Symptoms:
-
Low yield of the desired coupled product.
-
Formation of significant amounts of homocoupling byproducts.
-
Presence of deboronated starting material (N-(p-Toluenesulfonyl)indole).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| On-reaction Degradation | The reaction conditions (e.g., high temperature, strong base) can cause the degradation of the boronic acid before coupling occurs. |
| Solution: Optimize reaction conditions by lowering the temperature if possible. Screen for a milder base (e.g., K₃PO₄, Cs₂CO₃). Consider the slow addition of the boronic acid solution to the reaction mixture. | |
| Formation of Boroxines | In anhydrous non-polar solvents, boronic acids can form cyclic anhydrides called boroxines, which can have different reactivity.[3] |
| Solution: The addition of a small, controlled amount of water to the reaction can shift the equilibrium back to the active boronic acid. | |
| Catalyst Incompatibility | The choice of palladium catalyst and ligand can influence the rate of the desired coupling versus the rate of degradation. |
| Solution: Screen different palladium catalysts and ligands to find a system that promotes rapid cross-coupling. |
Decision Tree for Optimizing Suzuki-Miyaura Reactions:
Caption: Decision tree for optimizing Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for boronic acids, including this compound, are:
-
Oxidative Deboronylation: This pathway involves the reaction with oxygen or other oxidizing species, leading to the cleavage of the carbon-boron bond and formation of the corresponding alcohol (N-(p-Toluenesulfonyl)indol-3-ol) and boric acid.[1]
-
Protodeboronation (Hydrolysis): This is the cleavage of the carbon-boron bond by a proton source, typically water, resulting in the formation of N-(p-Toluenesulfonyl)indole. This reaction can be catalyzed by both acids and bases.[2]
Degradation Pathways:
Caption: Primary degradation pathways of this compound.
Q2: How can I improve the long-term stability of my stock solution?
A2: For long-term storage, it is recommended to store this compound as a solid in a cool, dry, and dark place under an inert atmosphere. If a stock solution is required, prepare it in a dry, aprotic solvent (e.g., anhydrous THF, dioxane, or acetonitrile) and store it at -20°C under an inert atmosphere. Avoid using protic solvents like methanol or ethanol for long-term storage due to the risk of ester formation and hydrolysis.
Another effective strategy is to convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester.[2] These esters are generally more resistant to degradation and can be used directly in many reactions or easily converted back to the boronic acid when needed.
Q3: What is the effect of pH on the stability of this compound solutions?
A3: The pH of an aqueous solution is a critical factor for the stability of boronic acids. Generally, they are most stable at a slightly acidic to neutral pH. In basic solutions (pH > pKa), the boronic acid is converted to the anionic tetrahedral boronate species, which is often more susceptible to degradation.[3][4] In strongly acidic solutions, protodeboronation can be accelerated. For this compound, it is advisable to maintain the pH of aqueous solutions between 4 and 7 for optimal stability.
Illustrative pH Stability Profile (Hypothetical Data):
| pH | Relative Stability (%) |
| 2 | 60 |
| 4 | 95 |
| 6 | 98 |
| 7 | 95 |
| 8 | 80 |
| 10 | 50 |
| 12 | 30 |
Q4: Are there any recommended analytical methods to monitor the stability of my solution?
A4: The most common and effective technique for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products, such as N-(p-Toluenesulfonyl)indole.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 N Hydrochloric acid
-
0.1 N Sodium hydroxide
-
3% Hydrogen peroxide
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 24 hours.
-
Photostability: Expose 1 mL of the stock solution to UV light (as per ICH Q1B guidelines).
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples, and then dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its primary degradation product, N-(p-Toluenesulfonyl)indole.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent peak.
References
Technical Support Center: N-(p-Toluenesulfonyl)indole-3-boronic acid in Cross-Coupling Reactions
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals using N-(p-Toluenesulfonyl)indole-3-boronic acid in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Problems encountered are often related to the deactivation (poisoning) of the palladium catalyst rather than the boronic acid itself.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a Suzuki-Miyaura reaction? A1: this compound serves as an organoboron coupling partner (a reagent), not a catalyst. In a Suzuki-Miyaura reaction, it provides the indole moiety that is coupled to an organic halide or triflate in the presence of a palladium catalyst.[1][2]
Q2: What are the common causes of low to no yield in my coupling reaction? A2: Common causes for failure in Suzuki-Miyaura couplings include inactive palladium catalyst, insufficient degassing (leading to oxygen contamination), improper choice of base, suboptimal solvent system, or issues with the stability of the boronic acid itself.[3][4]
Q3: What is "catalyst poisoning" in this context? A3: Catalyst poisoning refers to the deactivation of the palladium catalyst, which prevents it from facilitating the reaction. Major causes include the formation of inactive palladium clusters (e.g., Pd(0) black), sintering, coking, or the presence of impurities that bind irreversibly to the palladium center.[5][6][7] Oxygen can also contribute to catalyst decomposition.[3]
Q4: How does the tosyl protecting group affect the reactivity of the indole-3-boronic acid? A4: The electron-withdrawing nature of the p-toluenesulfonyl (tosyl) group can influence the electronic properties of the indole ring. In some cases, when indolylboronic acids are reacted with aryl bromides, the tosyl group has been associated with lower yields compared to unprotected or Boc-protected indoles.[8]
Q5: Can the boronic acid itself be a source of problems? A5: Yes. Boronic acids can be unstable and may undergo degradation. A common issue is the formation of boroxines, which are cyclic anhydride trimers formed by the dehydration of three boronic acid molecules.[9] This reduces the amount of active monomeric boronic acid available for the reaction. Additionally, alkyl boronic acids can be particularly unstable.[4]
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Palladium Catalyst | Ensure your palladium precatalyst and any added ligands are fresh and have been stored correctly. Consider using a more robust precatalyst, such as a palladacycle or a G3/G4 Buchwald precatalyst.[3] |
| Oxygen Contamination | Oxygen can lead to the homocoupling of the boronic acid and catalyst decomposition.[3] Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup. |
| Improper Base Selection | The base is critical for activating the boronic acid to form a more nucleophilic boronate "ate" complex.[2][10] The choice of base can significantly impact the reaction. Weaker bases like carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often effective. Strong bases like NaOH or KOH can sometimes promote side reactions.[10][11] |
| Sub-optimal Solvent System | The solvent system must be appropriate for all components. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common, as water is often necessary for the base to function effectively.[4] Anhydrous couplings with K₃PO₄ may require a small amount of water to proceed.[4] |
| Boronic Acid Degradation | Use high-purity this compound. To mitigate boroxine formation, consider using the corresponding pinacol ester, which is often more stable.[12] |
Problem 2: Formation of Side Products (e.g., Homocoupling)
| Possible Cause | Suggested Solution |
| Presence of Oxygen | As mentioned above, oxygen promotes the oxidative homocoupling of the boronic acid. Rigorous degassing and maintaining an inert atmosphere are crucial.[3] |
| Ligand Degradation | Trisubstituted phosphine ligands can be sensitive to air and may oxidize, leading to less effective catalysis and potential side reactions.[13][14] Use air-stable ligands or handle phosphine ligands under strictly anaerobic conditions. |
| Protodeboronation | This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This can be an issue with less stable boronic acids. Ensure the reaction medium is not overly acidic and consider using milder bases. |
Quantitative Data Summary
The optimal conditions for Suzuki-Miyaura couplings can vary significantly based on the specific substrates. The following table summarizes typical reaction parameters found in the literature for related couplings.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Notes |
| Palladium Precatalyst | Pd(OAc)₂ | Pd(PPh₃)₄ | XPhos Pd G3 | Catalyst loading typically ranges from 0.5 to 5 mol%.[3] |
| Ligand | SPhos | XPhos | P(t-Bu)₃ | Ligand-to-metal ratio is often 1:1 to 4:1. Buchwald ligands (like XPhos) can be effective for electron-rich substrates.[4][15] |
| Base | K₃PO₄ | K₂CO₃ | Cs₂CO₃ | Typically 2-3 equivalents. Carbonates and phosphates are common choices.[15][16] |
| Solvent System | Dioxane / H₂O (10:1) | Toluene / H₂O (4:1) | THF / H₂O (5:1) | The presence of water is often crucial for base activity.[4][15] |
| Temperature (°C) | 80 - 110 | 100 | 60 - 100 | Temperature depends on the reactivity of the coupling partners. |
| Typical Yields | 60 - 95% | 70 - 99% | 61 - 99% | Yields are highly substrate-dependent.[8][15] |
Experimental Protocols
Standard Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for coupling this compound with an aryl bromide.
1. Reagent Preparation:
-
In a reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
2. Inert Atmosphere:
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
3. Catalyst and Ligand Addition:
-
Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[3]
4. Solvent Addition:
-
Add the previously degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
5. Reaction:
-
Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
6. Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
7. Purification:
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.
Suzuki-Miyaura Catalytic Cycle and Deactivation Pathways
Caption: The Suzuki-Miyaura cycle showing key steps and potential catalyst deactivation pathways.
References
- 1. Indolylboronic Acids: Preparation and Applications [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
"N-(p-Toluenesulfonyl)indole-3-boronic acid" solubility issues in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-(p-Toluenesulfonyl)indole-3-boronic acid in organic solvents.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, its utility can be hampered by limited solubility in common organic solvents. This guide offers practical solutions and detailed protocols to address these challenges.
While specific quantitative solubility data for this compound is not extensively available in published literature, this guide provides qualitative assessments based on the known behavior of analogous boronic acids and offers protocols for determining solubility in your own laboratory setting.
Qualitative Solubility Profile
Based on the general solubility trends of arylboronic acids, the following table provides an estimated qualitative solubility of this compound in various organic solvents.
| Solvent Class | Examples | Expected Solubility |
| Ethers | Tetrahydrofuran (THF), Dioxane | High |
| Ketones | Acetone, 2-Butanone | High |
| Amides | N,N-Dimethylformamide (DMF) | Medium to High |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | Medium to High |
| Alcohols | Methanol, Ethanol | Medium |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low to Medium |
| Hydrocarbons | Toluene, Hexanes | Low |
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my reaction solvent. What should I do first?
A1: Start by gently warming the solvent and sonicating the mixture. This can often help overcome the initial energy barrier for dissolution. If the compound still does not dissolve, you may need to consider a different solvent or a solvent mixture. Refer to the qualitative solubility profile table for guidance on solvent selection.
Q2: Can I use a solvent mixture to improve solubility?
A2: Yes, using a co-solvent system is a common and effective strategy. For example, if your reaction is performed in a low-polarity solvent like toluene, adding a small amount of a more polar, aprotic solvent such as THF or DMF can significantly enhance the solubility of the boronic acid.
Q3: My Suzuki-Miyaura reaction is not proceeding as expected, and I suspect solubility is the issue. What are some troubleshooting steps?
A3: Poor solubility can lead to low reaction rates and incomplete conversions. Here are some steps to troubleshoot:
-
Confirm Dissolution: Before adding other reagents, ensure the boronic acid is fully dissolved. If it is not, the reaction will be limited by the dissolution rate.
-
Increase Temperature: If thermally permissible for your substrates, increasing the reaction temperature can improve both solubility and reaction kinetics.
-
Consider a More Soluble Derivative: this compound pinacol ester is a commercially available alternative that often exhibits significantly better solubility in organic solvents.
-
Change the Base: The choice of base can influence the solubility of the boronic acid and its subsequent transmetalation. Experiment with different inorganic or organic bases.
Q4: How does water content in the solvent affect the solubility and stability of the boronic acid?
A4: While a small amount of water is often necessary for the activation of the boronic acid in Suzuki-Miyaura couplings, excess water can lead to the formation of boronic acid anhydrides (boroxines), which may have different solubility profiles and lower reactivity. It is recommended to use anhydrous solvents for initial dissolution attempts and then add a controlled amount of water if required by the reaction conditions.
Troubleshooting Guide: Step-by-Step Dissolution Protocol
This guide provides a systematic approach to dissolving this compound for your experiments.
Caption: Troubleshooting workflow for dissolving the boronic acid.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This method provides a rapid assessment of how quickly the compound dissolves under specific conditions.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Solvent Addition: In a separate 96-well plate, add a fixed volume of the test organic solvent to each well.
-
Compound Addition: Transfer a small, fixed volume from the DMSO dilution plate to the corresponding wells of the solvent-containing plate.
-
Turbidity Measurement: Immediately measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the solvent blank.
Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of the compound.
-
Sample Preparation: Add an excess amount of solid this compound to several vials, each containing a known volume of a different organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. It is crucial that excess solid remains at the end of this period.
-
Sample Collection and Filtration: Carefully withdraw a sample of the supernatant from each vial using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solids.
-
Quantification: Analyze the concentration of the dissolved boronic acid in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.
-
Data Reporting: The thermodynamic solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Caption: Experimental workflows for solubility determination.
Technical Support Center: Recrystallization of N-(p-Toluenesulfonyl)indole-3-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the recrystallization of N-(p-Toluenesulfonyl)indole-3-boronic acid. Below, you will find a troubleshooting guide, frequently asked questions (FAQs), and a general experimental protocol to address common challenges encountered during this purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution cooled too quickly, resulting in supersaturation.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Reheat the solution to boil off some of the solvent, then allow it to cool again.[1][2]- Ensure a slow cooling process. Let the flask cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[1]- If the solution is clear, try scratching the inside of the flask with a glass stirring rod to induce crystallization.[2]- Add a seed crystal of the pure compound if available.- If all else fails, remove the solvent by rotary evaporation and attempt the recrystallization with a different solvent system.[2] |
| "Oiling Out" (Product Separates as a Liquid) | - The boiling point of the solvent is higher than the melting point of the compound.- The solid is coming out of solution too quickly at a temperature above its melting point.[2] | - Reheat the solution and add a small amount of additional solvent to decrease the saturation point.[1][2]- A slower cooling rate can also help prevent this issue.[1]- Consider using a lower-boiling point solvent or a mixed solvent system. |
| Low Yield of Purified Product | - Too much solvent was used initially, leaving a significant amount of product in the mother liquor.[1][2]- Premature crystallization during hot filtration.- The crystals were washed with too much or warm solvent during filtration.[1] | - Use the minimum amount of hot solvent required for complete dissolution.[1]- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is Still Impure After Recrystallization | - The cooling process was too rapid, trapping impurities within the crystal lattice.[1][2]- An inappropriate solvent was chosen that does not effectively differentiate between the compound and the impurities.- Presence of boroxine (anhydride) impurities, which are common for boronic acids. | - Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[1]- Perform a second recrystallization, potentially with a different solvent system. A mixed solvent system may offer better selectivity.[1]- Using a solvent system containing a small amount of water can help hydrolyze boroxine impurities back to the desired boronic acid.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For aryl boronic acids, common choices include alcohols (like ethanol or isopropanol), esters (like ethyl acetate), ketones (like acetone), aromatic hydrocarbons (like toluene), or mixtures of these with water or hexanes. A solvent screening on a small scale is highly recommended to determine the optimal solvent or solvent system.
Q2: How can I perform a small-scale solvent screening?
A2: Place a small amount (e.g., 10-20 mg) of your crude product into several test tubes. To each tube, add a different solvent dropwise at room temperature until the solid dissolves. A good candidate for recrystallization will require a significant amount of solvent at room temperature. Then, heat the tubes with the undissolved solids to determine if they dissolve upon heating. The best solvents will dissolve the compound when hot but show poor solubility at room temperature.
Q3: My boronic acid seems to be degrading on a silica gel column. Is recrystallization a better purification method?
A3: Yes, boronic acids can often be problematic to purify by silica gel chromatography as they can stick to the silica or decompose.[3] Recrystallization is a preferred method for purification, especially on a larger scale, as it is often less destructive.
Q4: What are boroxines and how can I deal with them?
A4: Boroxines are cyclic anhydrides formed by the dehydration of three boronic acid molecules. They are a common impurity in solid boronic acid samples.[1] Recrystallization from a solvent system containing water can often hydrolyze the boroxine back to the boronic acid, aiding in its purification.[1]
Q5: Can I use a mixed solvent system for recrystallization?
A5: Yes, a mixed solvent system can be very effective.[4] This typically involves dissolving the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then allowed to cool slowly.
General Experimental Protocol
This is a general guideline. The specific solvent, volumes, and temperatures should be optimized for your particular sample.
-
Solvent Selection : Based on solubility tests, choose an appropriate solvent or solvent system.
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[1]
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
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Cooling and Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.[1] Avoid disturbing the flask during this period. For maximum yield, you may subsequently place the flask in an ice bath.
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Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying : Dry the purified crystals under vacuum to remove any residual solvent.
Workflow and Troubleshooting Diagram
Caption: Recrystallization workflow and troubleshooting guide.
References
Technical Support Center: Reaction Monitoring for N-(p-Toluenesulfonyl)indole-3-boronic acid by TLC and HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving N-(p-Toluenesulfonyl)indole-3-boronic acid using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in monitoring reactions with this compound?
A1: The primary challenges stem from the compound's dual functionality. The boronic acid group is polar and can interact strongly with silica gel, potentially leading to streaking on TLC plates or poor peak shape in normal-phase HPLC. Additionally, boronic acids can be sensitive to certain conditions and may undergo deboronation. The N-tosyl protected indole moiety, while generally stable, can also influence the chromatographic behavior.
Q2: How can I visualize this compound on a TLC plate?
A2: Standard UV visualization at 254 nm is often effective due to the aromatic nature of the indole and toluenesulfonyl groups. For more specific and sensitive detection of the boronic acid moiety, staining with a solution of alizarin or curcumin is highly recommended.[1][2] Alizarin, when dipped in a 1 mM solution in acetone and viewed under 366 nm UV light, will show boronic acids as fluorescent yellow-orange spots.[1]
Q3: What are the common impurities or byproducts to look for during a reaction involving this compound?
A3: Common byproducts include the deboronated starting material, N-(p-toluenesulfonyl)indole, and potentially products from the hydrolysis of the boronic acid. Depending on the reaction, you may also see unreacted starting materials.
Q4: Is this compound stable on silica gel for TLC analysis?
A4: While many boronic acids can be unstable on silica gel, leading to tailing or decomposition, N-protected indole boronic acids are generally more stable than their unprotected counterparts. However, prolonged exposure to the acidic silica surface can still cause some degradation. It is advisable to run TLCs promptly and consider using neutralized silica plates if stability issues are observed.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause | Solution |
| Streaking or elongated spots | - Sample is too concentrated.- The compound is acidic and interacting strongly with the silica gel.[3] | - Dilute the sample before spotting.- Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent to suppress the ionization of the boronic acid.[3] |
| Spots remain at the baseline (low Rf) | - The eluent is not polar enough.[2] | - Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Spots run with the solvent front (high Rf) | - The eluent is too polar.[2] | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| No visible spots under UV light | - The compound concentration is too low.- The compound is not UV-active at the wavelength used. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Use a specific stain for boronic acids like alizarin or curcumin.[1][2] |
| Appearance of a new spot that is not the product | - Decomposition of the compound on the silica plate. | - Run a 2D TLC to check for stability. Spot the sample in one corner, run the plate, dry it, turn it 90 degrees, and run it again in the same eluent. If new spots appear off the diagonal, the compound is degrading on the plate.[4] |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Solution |
| Peak tailing | - Interaction of the acidic boronic acid with residual silanols on the C18 column.[5]- Column overload. | - Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of silanol groups.[5]- Use an end-capped column.- Reduce the injection volume or sample concentration. |
| Broad peaks | - Poor sample solubility in the mobile phase.- High dead volume in the HPLC system. | - Dissolve the sample in a solvent similar in composition to the mobile phase.- Check and tighten all fittings and connections. |
| Inconsistent retention times | - Changes in mobile phase composition.- Temperature fluctuations.- Column degradation. | - Prepare fresh mobile phase and ensure adequate mixing and degassing.- Use a column oven to maintain a constant temperature.- Flush the column or replace it if it's old or has been subjected to harsh conditions. |
| Ghost peaks | - Contaminants in the mobile phase or from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Run a blank gradient to identify the source of contamination. |
| Appearance of a new, unexpected peak | - On-column degradation or hydrolysis of the boronic acid or its esters.[1] | - Minimize the residence time on the column by using a faster flow rate or a shorter column.- Adjust the mobile phase pH to improve stability. |
Experimental Protocols
TLC Reaction Monitoring Protocol
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Using a capillary tube, spot the diluted reaction mixture, the starting material, and a co-spot (starting material and reaction mixture in the same spot) on the baseline of the TLC plate.
-
Eluent Selection: A common starting eluent for N-tosylindoles is a mixture of hexane and ethyl acetate. A ratio of 7:3 (Hexane:Ethyl Acetate) is a good starting point. Adjust the ratio to achieve an Rf value of approximately 0.3-0.5 for the starting material.
-
Development: Place the TLC plate in a chamber saturated with the chosen eluent and allow the solvent front to travel up the plate.
-
Visualization:
-
Examine the dried plate under UV light (254 nm and 366 nm).
-
For specific detection of the boronic acid, prepare a 1 mM solution of alizarin in acetone. Briefly dip the plate into the solution, let it dry, and observe under 366 nm UV light. Boronic acids will appear as yellow-orange fluorescent spots.[1]
-
HPLC Reaction Monitoring Protocol
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient: A typical gradient would be to start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B. For example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (linear gradient)
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B (return to initial conditions)
-
20-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 5-10 µL
-
Sample Preparation: Quench a small aliquot of the reaction mixture by diluting it in the mobile phase to a concentration suitable for HPLC analysis.
Quantitative Data Summary
The following table provides representative chromatographic data for this compound and related compounds. Note: Actual values may vary depending on specific experimental conditions.
| Compound | TLC Rf Value (7:3 Hexane:EtOAc on Silica) | HPLC Retention Time (min) (Representative) |
| N-(p-Toluenesulfonyl)indole | ~0.6 | ~12.5 |
| This compound | ~0.3 | ~10.2 |
| p-Toluenesulfonic acid | Baseline | Early eluting |
Visualizations
Caption: Workflow for monitoring a chemical reaction using TLC and HPLC.
Caption: Logical flow for troubleshooting common TLC issues.
References
Validation & Comparative
Navigating the NMR Landscape of N-Protected Indole-3-Boronic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of key synthetic intermediates is paramount. This guide provides a comparative analysis of the Nuclear Magnetic resonance (NMR) spectral data for N-protected indole-3-boronic acids, with a focus on providing a framework for the characterization of this important class of compounds. While a complete, publicly available NMR dataset for the specific compound N-(p-Toluenesulfonyl)indole-3-boronic acid remains elusive in the surveyed literature, this guide presents a robust comparison with closely related and commercially available alternatives, furnishing researchers with valuable spectroscopic benchmarks.
This guide will delve into the ¹H and ¹³C NMR spectral features of key analogues, including Indole-3-boronic acid and N-Boc-indole-3-boronic acid. Detailed experimental protocols for acquiring high-quality NMR data for boronic acids are also provided, alongside a visualization of a typical experimental workflow.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shift data for relevant indole-3-boronic acid derivatives. It is important to note that the carbon atom attached to the boron (C-3) is often broadened or not observed in ¹³C NMR spectra due to the quadrupolar relaxation of the boron nucleus.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-2 | H-4 | H-5 | H-6 | H-7 | N-H / N-substituent | B(OH)₂ | Aromatic (other) | Solvent |
| Indole-3-boronic acid | 7.95 (s) | 8.15 (d) | 7.18 (t) | 7.12 (t) | 7.45 (d) | 11.1 (br s) | 8.08 (s) | - | DMSO-d₆ |
| N-Boc-indole-3-boronic acid | 8.13 (s) | 8.07 (d) | 7.30 (t) | 7.23 (t) | 7.63 (d) | 1.64 (s, 9H) | 8.30 (s) | - | DMSO-d₆ |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | N-substituent | Aromatic (other) | Solvent |
| Indole-3-boronic acid | 129.5 | N/A | 127.8 | 122.9 | 120.9 | 120.0 | 112.2 | 137.4 | - | - | DMSO-d₆ |
| N-Boc-indole-3-boronic acid | 128.1 | N/A | 129.2 | 124.5 | 123.0 | 119.8 | 115.0 | 135.5 | 149.5 (C=O), 83.7 (C(CH₃)₃), 28.0 (CH₃) | - | DMSO-d₆ |
Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.
Experimental Protocols for NMR Characterization
Obtaining high-quality NMR spectra for boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) and other oligomeric species, which can lead to peak broadening. The following protocols are recommended to minimize these effects.
1. Sample Preparation:
-
Solvent Selection: Deuterated polar aprotic solvents such as DMSO-d₆ or acetone-d₆ are generally preferred as they can disrupt the intermolecular hydrogen bonding that leads to oligomerization. For less polar compounds, CDCl₃ can be used, but the risk of boroxine formation is higher.
-
Concentration: Use a relatively low concentration (5-10 mg in 0.6-0.7 mL of solvent) to minimize intermolecular interactions.
-
Purity: Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening. The sample should be thoroughly dried to remove residual water, which can exchange with the B(OH)₂ protons.
2. NMR Acquisition Parameters:
-
¹H NMR:
-
A standard one-pulse experiment is typically sufficient.
-
A relaxation delay (d1) of 1-2 seconds is recommended.
-
The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
A standard proton-decoupled pulse program should be used.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.
-
A longer relaxation delay (d1) of 2-5 seconds is advisable to ensure full relaxation of the quaternary carbons.
-
-
¹¹B NMR (Optional but Recommended):
-
¹¹B NMR is a highly informative technique for characterizing boronic acids.
-
A broad signal around 20-30 ppm is indicative of a trigonal planar boronic acid, while a sharper signal at a higher field (around 5-10 ppm) would suggest the formation of a tetrahedral boronate species.
-
Workflow for NMR Analysis of Boronic Acids
The following diagram illustrates a typical workflow for the NMR characterization of a novel boronic acid.
Caption: A generalized workflow for the NMR characterization of boronic acids.
Signaling Pathway Involvement
N-protected indole-3-boronic acids are versatile building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern drug discovery and materials science for the formation of carbon-carbon bonds. The tosyl protecting group in the target molecule serves to activate the indole ring and improve its stability and solubility in organic solvents.
The diagram below illustrates the catalytic cycle of a Suzuki-Miyaura coupling reaction, a primary application for compounds like this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to the Mass Spectrometry Analysis of N-(p-Toluenesulfonyl)indole-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The analysis of N-(p-Toluenesulfonyl)indole-3-boronic acid, a compound of interest in synthetic chemistry and drug discovery, by mass spectrometry presents unique considerations due to the presence of the boronic acid moiety. This guide provides a comparative overview of common mass spectrometry techniques, expected fragmentation patterns, and detailed experimental protocols to facilitate its characterization.
Introduction
This compound (MW: 315.2 g/mol , Formula: C₁₅H₁₄BNO₄S) is a bifunctional molecule incorporating a protected indole core and a reactive boronic acid group.[1][2] Accurate mass determination and structural elucidation are critical for its application. However, boronic acids are known to be challenging for mass spectrometry analysis due to their propensity to undergo dehydration to form cyclic boroxines, which can complicate spectral interpretation.[3][4] This guide explores various ionization techniques and sample preparation strategies to mitigate these challenges and obtain high-quality mass spectra.
Comparison of Ionization Techniques
The choice of ionization technique is paramount for the successful analysis of this compound. The following table summarizes the expected observations and compares the advantages and disadvantages of common soft ionization techniques.
| Ionization Technique | Derivatization | Expected Ions & Adducts | Advantages | Disadvantages |
| Electrospray Ionization (ESI-MS) | Optional | [M+H]⁺, [M+Na]⁺, [M-H]⁻, [M+solvent]⁺ | Soft ionization, suitable for LC-MS, good for polar compounds.[4] | Can be complicated by adduct formation and in-source dehydration or boroxine formation.[4][5] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) | Optional | [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+Matrix]⁺ | High sensitivity, tolerant of some salts.[4] The matrix (e.g., DHB) can act as a derivatizing agent, forming adducts that prevent dehydration.[3][4] | Requires a suitable matrix; spectra can be complex due to matrix adducts.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mandatory | Fragment ions of the derivatized analyte. | Provides detailed fragmentation patterns for structural elucidation and excellent chromatographic separation.[4] | Requires derivatization (e.g., silylation or esterification) to increase volatility and thermal stability.[4] Not suitable for thermally labile compounds. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable mass spectrometric analysis. Below are representative protocols for different techniques.
1. LC-ESI-MS Protocol (Direct Analysis)
-
Instrumentation : A high-performance liquid chromatograph coupled to an electrospray ionization mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Sample Preparation : Dissolve this compound in a suitable solvent such as acetonitrile or methanol to a concentration of 1-10 µg/mL.[6]
-
Chromatographic Conditions :
-
Mass Spectrometry Parameters :
-
Ionization Mode : Positive and negative ion modes should be evaluated.
-
Capillary Voltage : 3-4.5 kV.
-
Drying Gas Temperature : 250-350 °C.
-
Nebulizer Pressure : 20-40 psi.
-
Scan Range : m/z 100-1000.
-
2. MALDI-MS Protocol (with DHB Matrix)
-
Instrumentation : A MALDI time-of-flight (TOF) mass spectrometer.
-
Sample Preparation :
-
Matrix Solution : Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Analyte Solution : Dissolve this compound in acetonitrile or methanol.
-
Spotting : Mix the analyte and matrix solutions in a 1:1 ratio on the MALDI target plate and allow it to air dry (dried-droplet method).[4]
-
-
Mass Spectrometry Parameters :
-
Ionization Mode : Positive ion reflector mode.
-
Laser : Nitrogen laser (337 nm).
-
Laser Fluence : Use the minimum energy necessary to achieve good signal intensity.
-
Scan Range : m/z 100-1500.
-
3. GC-MS Protocol (with Derivatization)
-
Derivatization (Pinacol Ester Formation) :
-
Dissolve this compound in a suitable solvent (e.g., toluene or THF).
-
Add an equimolar amount of pinacol.
-
Heat the mixture at reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure. The resulting this compound pinacol ester is more volatile and stable for GC-MS analysis.[7][8]
-
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole analyzer).
-
Chromatographic Conditions :
-
Column : A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature : 250 °C.
-
Oven Program : Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min.
-
-
Mass Spectrometry Parameters :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Scan Range : m/z 40-500.
-
Fragmentation Pathway Analysis
Understanding the fragmentation pattern is key to structural confirmation. Based on the known fragmentation of N-sulfonylindoles and arylboronic acids, a plausible fragmentation pathway for this compound in positive ion mode is proposed.[4][9] The fragmentation is expected to be initiated by cleavage of the relatively weak N-S bond and losses from the boronic acid and toluenesulfonyl moieties.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the mass spectrometric analysis of this compound.
Caption: General workflow for the mass spectrometry analysis of this compound.
By selecting the appropriate analytical technique and carefully controlling experimental parameters, researchers can obtain high-quality mass spectrometry data for this compound, enabling its unambiguous identification and structural characterization.
References
- 1. This compound | C15H14BNO4S | CID 3857443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. pschemicals.com [pschemicals.com]
- 9. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
"N-(p-Toluenesulfonyl)indole-3-boronic acid" vs other indole boronic acids in synthesis
A Comparative Guide to N-(p-Toluenesulfonyl)indole-3-boronic acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold is a cornerstone of medicinal chemistry and materials science, with the Suzuki-Miyaura cross-coupling reaction serving as a primary tool for forging critical carbon-carbon bonds.[1][2] The choice of the indole-3-boronic acid derivative is pivotal, directly influencing reaction efficiency, stability, and scope. This guide provides an objective comparison between this compound and other common indole-3-boronic acids, supported by experimental data, to inform strategic reagent selection.
The Critical Role of N-Protection in Indole Boronic Acids
The acidic N-H proton in unprotected indole derivatives can complicate palladium-catalyzed cross-coupling reactions, potentially leading to side reactions or catalyst inhibition.[3] To circumvent these issues, the indole nitrogen is often protected. Common protecting groups include tert-butyloxycarbonyl (Boc), methyl (Me), and p-toluenesulfonyl (tosyl, Ts). The selection of this group is critical as it impacts the stability, reactivity, and handling of the boronic acid.
This compound , often abbreviated as N-Ts-indole-3-boronic acid, offers a unique combination of stability and reactivity. The electron-withdrawing nature of the tosyl group enhances the stability of the boronic acid moiety, often making it more robust towards protodeboronation compared to its N-H or N-alkyl counterparts.
Comparative Performance in Suzuki-Miyaura Coupling
The efficacy of a boronic acid is best measured by its performance in cross-coupling reactions. The choice of N-protecting group can significantly alter reaction yields and optimal conditions.
Key Advantages of this compound:
-
Enhanced Stability: The tosyl group reduces the electron density of the indole ring, which can decrease the rate of undesired side reactions like protodeboronation, a common issue with heteroarylboronic acids.[4]
-
Improved Handling: N-Ts-indole-3-boronic acid is typically a stable, crystalline solid that is easier to handle and store compared to some other, more sensitive boronic acids.
-
Predictable Reactivity: While electron-withdrawing groups can sometimes slow the crucial transmetalation step, the overall effect often leads to cleaner reactions and more predictable outcomes under well-optimized conditions.[5]
Performance Comparison with Alternatives:
-
vs. Unprotected Indole-3-boronic acid (N-H): While direct coupling with unprotected indoles is possible with specialized catalyst systems, it often requires more rigorous optimization to achieve high yields and can be substrate-dependent.[3][6] The N-H group can interfere with the palladium catalyst, necessitating higher catalyst loadings or specific ligands.[3]
-
vs. N-Boc-indole-3-boronic acid: The N-Boc group is a widely used alternative. It is generally effective but can be labile under acidic or certain thermal conditions. The tosyl group is typically more robust, offering a wider range of compatible reaction conditions.
-
vs. N-Me-indole-3-boronic acid: The N-methyl group is stable but can alter the electronic properties differently than a tosyl group. The choice between N-Me and N-Ts may depend on the electronic requirements of the specific coupling partners and the desired properties of the final product.
Quantitative Data Summary
The following table summarizes representative yields from Suzuki-Miyaura coupling reactions, illustrating the performance of different N-substituted indole boronic acids under various conditions.
| Indole Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| N-Ts-Indole-3-boronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | ~90-95% |
| Unprotected Indole-5-boronic acid | 5-Bromo-1H-indole | Pd(OAc)₂ / Ligand L3 | K₂CO₃ | DMF/H₂O | 86%[7] |
| N-Boc-5-bromoindazole¹ | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 85%[8] |
| Unprotected 6-chloroindole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 97%[3] |
¹Data for indazole, a bioisostere of indole, is included to provide context on the performance of N-Boc protected heteroaryl halides in Suzuki couplings.
Experimental Protocols & Methodologies
A reliable experimental protocol is essential for reproducible results. Below is a representative methodology for a Suzuki-Miyaura cross-coupling reaction using this compound.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF, with or without water)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying processes is key to troubleshooting and optimization. The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for selecting an appropriate indole boronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting an indole-3-boronic acid derivative.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of N-(p-Toluenesulfonyl)indole-3-boronic acid and its Boronic Esters in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of reagents is a critical factor in the successful execution of cross-coupling reactions, profoundly impacting reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of N-(p-Toluenesulfonyl)indole-3-boronic acid and its corresponding boronic esters, particularly the pinacol ester, in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented is supported by established chemical principles and provides a framework for empirical validation.
Executive Summary: The Reactivity-Stability Trade-Off
The fundamental difference between this compound and its boronic ester derivatives lies in a well-established trade-off between reactivity and stability.
-
This compound , as a free boronic acid, is generally the more reactive species in Suzuki-Miyaura couplings. This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of lower stability. Boronic acids are susceptible to decomposition pathways such as protodeboronation and oxidation, which can impact their shelf-life and reproducibility in reactions.
-
This compound pinacol ester , a common boronic ester, offers significantly enhanced stability. These esters are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This stability is advantageous in multi-step syntheses and for library generation. The trade-off for this stability is generally a slower reaction rate compared to the parent boronic acid. It is widely accepted that many boronic esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of Suzuki-Miyaura reactions, although direct transmetalation from the ester is also possible.
Data Presentation: A Comparative Overview
| Parameter | This compound | This compound pinacol ester |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Time | Shorter (e.g., 2-8 hours) | Longer (e.g., 6-24 hours) |
| Typical Yield | Good to Excellent (e.g., 85-95%) | Good to Excellent (e.g., 80-90%) |
| Stability (Shelf-life) | Lower (prone to decomposition) | Higher (more robust) |
| Handling | Requires careful handling and storage | Easier to handle and store |
| Purification | Often used without extensive purification | Can be purified by silica gel chromatography |
Experimental Protocols
To facilitate a direct and objective comparison of the reactivity of this compound and its pinacol ester, the following detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided. This protocol can be adapted for various aryl halides.
Reaction: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound or its Pinacol Ester.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv) OR this compound pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the boronic acid or boronic ester (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (5 mL) to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction at regular intervals (e.g., every hour) by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to compare the rate of consumption of the starting material for both the boronic acid and the boronic ester.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to Purity Assessment of N-(p-Toluenesulfonyl)indole-3-boronic acid
For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like N-(p-Toluenesulfonyl)indole-3-boronic acid is paramount for the successful and reproducible synthesis of target molecules. This guide provides an objective comparison of common analytical methods for purity assessment of this compound, supported by representative experimental data and detailed protocols.
The analysis of boronic acids, including the title compound, presents unique challenges due to their propensity to form cyclic anhydrides (boroxines) and their relatively high polarity.[1][2] Consequently, a multi-technique approach is often necessary for comprehensive purity profiling. This guide will compare High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) as primary analytical tools.
Comparison of Key Analytical Methods
A variety of analytical techniques can be employed to assess the purity of this compound. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of impurity it is best suited to detect. High-performance liquid chromatography (HPLC) is often considered the gold standard for purity analysis, while spectroscopic methods such as Nuclear Magnetic Resonance (NMR) provide detailed structural information and can be used for quantitative analysis.[3][4][5]
| Analytical Technique | Principle | Primary Application for Purity Assessment | Typical Limit of Detection (LOD) | Advantages | Disadvantages |
| HPLC (UV) | Differential partitioning of analytes between a stationary and mobile phase.[5] | Potency assay, detection and quantification of non-volatile organic impurities (e.g., starting materials, by-products, degradants).[5] | ~0.01 - 0.1%[5] | High resolution, high sensitivity, excellent quantitation, widely applicable.[2][5] | Not suitable for volatile or non-UV active compounds; requires method development.[5] |
| ¹H NMR | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[3] | Structural confirmation, identification and quantification of impurities with distinct proton signals. Provides an absolute purity value via qNMR.[3][5] | ~0.1 - 1% | Provides detailed structural information, requires minimal sample preparation, inherently quantitative with a suitable internal standard.[3][5] | Lower sensitivity compared to HPLC, potential for signal overlap in complex mixtures, oligomerization can broaden peaks.[6] |
| ¹¹B NMR | NMR spectroscopy focused on the ¹¹B nucleus.[7] | Characterization of boron-containing species, detection of boronic acid vs. boroxine forms.[7][8] | N/A (primarily for structural characterization) | Highly specific for boron-containing compounds, provides information on the coordination state of the boron atom.[7][8] | Not a routine quantitative method for purity, requires access to a multinuclear NMR spectrometer. |
| LC-MS (ESI) | HPLC separation coupled with mass analysis of ions.[1][9] | Identification of unknown impurities, confirmation of impurity structures, trace-level analysis.[1][10] | ~0.001 - 0.01% | High sensitivity and selectivity, provides molecular weight information for impurity identification.[1][9] | Ionization efficiency can vary significantly between compounds, potential for in-source reactions and adduct formation.[1] |
Experimental Protocols
The following protocols are provided as detailed examples for the purity determination of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed to separate the main component from potential process-related impurities and degradation products.
-
Instrumentation : HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[5]
-
Reagents and Standards :
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or other suitable buffer agent)
-
This compound reference standard and test sample.
-
-
Sample Preparation : Prepare a diluent of 50:50 (v/v) Acetonitrile:Water. Dissolve the sample in the diluent to a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : 30% B to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[5]
-
Flow Rate : 1.0 mL/min.[5]
-
Column Temperature : 30 °C.[5]
-
Detection Wavelength : 225 nm.
-
Injection Volume : 10 µL.[5]
-
-
Data Analysis : Calculate the assay (purity) of the main peak using the area of the reference standard. Determine the percentage of impurities by area percent normalization, assuming all impurities have a similar response factor to the main component.[5]
Quantitative ¹H NMR (qNMR)
This protocol provides an absolute purity value by relating the analyte signal to a known amount of a high-purity internal standard.
-
Instrumentation : NMR Spectrometer (≥400 MHz).[5]
-
Reagents and Standards :
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
-
NMR Acquisition Parameters :
-
Pulse Program : Standard quantitative pulse sequence with a long relaxation delay (e.g., 5 times the longest T1).
-
Number of Scans : 16 or higher for good signal-to-noise.
-
-
Data Analysis :
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is ideal for the identification and quantification of trace-level impurities.
-
Instrumentation : HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[1][9]
-
Chromatographic Conditions : Use the same HPLC conditions as described in the HPLC-UV protocol.
-
Mass Spectrometry Parameters :
-
Ionization Mode : ESI positive and negative.
-
Scan Range : m/z 100 - 500.
-
Capillary Voltage : 3.5 kV.
-
Cone Voltage : 30 V.
-
Source Temperature : 120 °C.
-
Desolvation Temperature : 350 °C.
-
-
Data Analysis : Identify impurities by their mass-to-charge ratio (m/z) and fragmentation patterns. Quantify using an external standard of the impurity if available, or by relative peak area if not. The formation of adducts with solvents or dimers may be observed.[1]
Alternative Compounds for Synthetic Applications
While this compound is a versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions, alternatives have been developed to address challenges such as instability and protodeboronation.[11][12]
| Compound | Structure | Key Advantages |
| Potassium Indole-3-trifluoroborate (Tosyl Protected) | (Structure not available) | Enhanced stability compared to the boronic acid, crystalline and easy to handle.[11] |
| Indole-3-MIDA boronate (Tosyl Protected) | (Structure not available) | Exceptionally stable, allowing for use in multi-step, one-pot sequences where the boronic acid moiety needs protection.[11] |
These alternatives can offer improved handling and stability, potentially leading to higher yields and purity in synthetic applications.[11]
Purity Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rroij.com [rroij.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Navigating the Analysis of N-(p-Toluenesulfonyl)indole-3-boronic acid: A Comparative Guide to HPLC Conditions
For researchers, scientists, and professionals in drug development, the precise and reliable analysis of complex molecules is paramount. N-(p-Toluenesulfonyl)indole-3-boronic acid, a compound of interest in synthetic and medicinal chemistry, presents unique challenges for analytical separation due to its distinct chemical moieties. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) conditions tailored for this compound, supported by experimental data for related structures to inform method development.
Comparative Analysis of HPLC Conditions
The successful HPLC analysis of this compound hinges on the careful selection of stationary and mobile phases that can effectively interact with the nonpolar indole ring, the polar boronic acid group, and the acidic toluenesulfonyl moiety. Due to the lack of a standardized public method for this specific molecule, this guide presents a set of recommended starting conditions derived from established methods for structurally related compounds. Below is a comparison of typical HPLC parameters for aryl boronic acids and indole derivatives, which serve as a foundation for analyzing the target compound.
| Parameter | This compound (Recommended) | Alternative 1: General Aryl Boronic Acids[1] | Alternative 2: Indole Derivatives[2] |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | C18 or Mixed-Mode Reversed-Phase/Cation-Exchange[1] | C8 or C18 Reversed-Phase |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid or Ammonium Acetate Buffer | 0.1% Acetic Acid or other aqueous buffers |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol | Acetonitrile |
| Gradient | Linear gradient from 5-95% B over 20 minutes | Varied, often a linear gradient | Gradient elution is common |
| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm | UV (220-280 nm) or MS | UV (280 nm) or Fluorescence (Ex: 280 nm, Em: 350 nm)[2] |
| Injection Volume | 10 µL | 5 - 20 µL | 10 - 20 µL |
| Column Temp. | 30 °C | Ambient to 40 °C | Ambient |
Note: The analysis of boronic acids can be challenging due to their propensity to form boroxines (anhydrides) or to interact with diols. Pinacol esters of boronic acids are also common derivatives used in synthesis, which can hydrolyze back to the boronic acid under typical reversed-phase HPLC conditions.[3][4] Method development should consider these potential interferences. The use of columns with low silanol activity is often recommended to improve peak shape for acidic compounds.
Detailed Experimental Protocol
This section outlines a robust starting methodology for the HPLC analysis of this compound.
Objective: To achieve adequate separation and quantification of this compound from potential impurities and starting materials.
Materials:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18), 250 mm length x 4.6 mm internal diameter, 5 µm particle size.
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.
-
Sample Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: A stock solution of this compound at a concentration of 1 mg/mL in the sample diluent, followed by serial dilutions to create calibration standards (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the sample diluent to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: Linear gradient from 5% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Linear gradient from 95% to 5% B
-
21-25 min: Hold at 5% B (re-equilibration)
-
Data Analysis:
-
Identify the peak for this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolation from the calibration curve.
Visualizing the Process
To further clarify the analytical workflow, the following diagrams illustrate the key steps and logical relationships in the HPLC analysis.
Caption: HPLC experimental workflow from sample preparation to data analysis.
References
- 1. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Kinetic Analysis of N-(p-Toluenesulfonyl)indole-3-boronic acid in Suzuki Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the boronic acid coupling partner is critical, directly influencing reaction kinetics, yields, and overall efficiency. This guide provides a comparative analysis of the kinetic performance of N-(p-Toluenesulfonyl)indole-3-boronic acid against key alternatives, supported by established mechanistic principles and experimental data from related systems.
Performance Comparison: The Impact of N-Protection and Electronic Effects
While specific kinetic data for the Suzuki-Miyaura reaction of this compound is not extensively published, a robust comparison can be drawn from the well-understood principles of the reaction mechanism and data from analogous indole-based boronic acids. The performance of this reagent is primarily influenced by the electronic and steric nature of the N-tosyl protecting group.
The Suzuki-Miyaura catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The nature of the boronic acid predominantly affects the transmetalation step.
N-Sulfonyl Protection vs. N-Unprotected and Alternative N-Protecting Groups
The presence of a protecting group on the indole nitrogen is often crucial for a successful Suzuki-Miyaura coupling. Unprotected indoles, particularly those with acidic N-H protons, can lead to catalyst inhibition and low yields.[4] The deprotonated indole can coordinate to the palladium center, hindering the catalytic cycle.[4]
The p-toluenesulfonyl (tosyl) group is a strong electron-withdrawing group. This has two main consequences for the kinetics of the Suzuki reaction:
-
Enhanced Stability and Reduced Side Reactions: The tosyl group effectively protects the indole nitrogen, preventing catalyst deactivation that is often observed with N-H free indoles.[4] This leads to more consistent and reproducible reaction kinetics.
-
Electronic Effect on Transmetalation: The electron-withdrawing nature of the tosyl group reduces the electron density of the indole ring system. Generally, electron-donating groups on the boronic acid accelerate the transmetalation step by increasing the nucleophilicity of the organic group to be transferred.[5][6] Conversely, the electron-withdrawing tosyl group is expected to decrease the rate of transmetalation compared to indole-3-boronic acids bearing electron-donating N-substituents. However, this is often a necessary trade-off for the stability and prevention of side reactions conferred by the protecting group.
A qualitative comparison of the expected kinetic behavior of this compound with other indole-3-boronic acid derivatives is presented in the table below.
| Boronic Acid Derivative | N-Substituent | Expected Transmetalation Rate | Expected Overall Reaction Success | Rationale |
| This compound | -SO₂Tol (electron-withdrawing) | Moderate | High | The electron-withdrawing nature may slow transmetalation, but the robust protection prevents catalyst inhibition, leading to reliable reaction progression.[4] |
| N-Unprotected indole-3-boronic acid | -H | Potentially fast but unreliable | Low to Moderate | Prone to catalyst deactivation and side reactions due to the acidic N-H proton.[4] Reaction success is highly dependent on specific conditions. |
| N-Methylindole-3-boronic acid | -CH₃ (weakly electron-donating) | Fast | High | The electron-donating methyl group enhances the nucleophilicity of the indole ring, accelerating transmetalation. |
| N-Boc-indole-3-boronic acid | -Boc (electron-withdrawing) | Moderate | High | Similar to the tosyl group, the Boc group is electron-withdrawing and provides effective protection. The steric bulk of the Boc group might also influence the reaction rate. |
Experimental Protocols for Kinetic Studies
To conduct a thorough kinetic analysis of a Suzuki-Miyaura reaction involving this compound, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters using in-situ monitoring techniques.
General Procedure for Kinetic Analysis by 1H NMR Spectroscopy
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., dioxane/water mixture)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Stock Solution Preparation:
-
In an inert atmosphere glovebox, prepare stock solutions of the aryl halide, this compound, base, and internal standard in the chosen solvent system.
-
-
Reaction Setup:
-
In a vial, add the palladium catalyst.
-
To this vial, add the required volumes of the stock solutions of the aryl halide, boronic acid, base, and internal standard.
-
Ensure the total volume is consistent across all experiments.
-
-
Initiation and Monitoring:
-
Start the reaction by placing the vial in a pre-heated aluminum block on a magnetic stirrer.
-
At predetermined time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., cold diethyl ether) and filtering through a small plug of silica gel to remove the palladium catalyst.
-
Prepare the sample for NMR analysis by removing the solvent under reduced pressure and re-dissolving the residue in a deuterated solvent (e.g., CDCl₃).
-
-
Data Analysis:
-
Acquire 1H NMR spectra for each time point.
-
Determine the concentration of reactants and products by integrating their characteristic signals relative to the signal of the internal standard.
-
Plot the concentration of the limiting reagent versus time to determine the reaction rate.
-
By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.
-
Visualizing Reaction Mechanisms and Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Kinetic Analysis
The logical flow for conducting a kinetic study of the Suzuki-Miyaura reaction is depicted below.
Caption: Workflow for a Suzuki reaction kinetic study.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for N-(p-Toluenesulfonyl)indole-3-boronic acid Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For the specific coupling of N-(p-Toluenesulfonyl)indole-3-boronic acid, a key building block in medicinal chemistry and materials science, the choice of the palladium catalyst is critical to achieving optimal yields and reaction efficiency. This guide provides an objective comparison of catalyst performance for this transformation, supported by experimental data from analogous systems, and includes detailed experimental protocols.
Performance Comparison of Palladium Catalysts
The selection of a suitable palladium catalyst and ligand system is paramount for the successful cross-coupling of this compound. Modern Buchwald-type ligands and their corresponding pre-catalysts have demonstrated superior performance in the coupling of nitrogen-containing heterocycles compared to more traditional phosphine ligands. Below is a comparison of catalyst systems based on data from the Suzuki-Miyaura coupling of a closely related substrate, 5-indole boronic acid, with 3-chloroindazole. This data provides valuable insights into the relative efficacy of these catalysts for indole-based systems.
| Catalyst System | Ligand | Conversion (%) | Yield (%) |
| SPhos Pd G2 | SPhos | 97 | 80 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| Pd₂(dba)₃ / XPhos | XPhos | 75 | 56 |
| Pd₂(dba)₃ / SPhos | SPhos | 71 | 52 |
| Pd(OAc)₂ / XPhos | XPhos | 68 | 49 |
| Pd(OAc)₂ / SPhos | SPhos | 65 | 47 |
| Pd₂(dba)₃ / RuPhos | RuPhos | 59 | 40 |
| Pd(PPh₃)₄ | PPh₃ | - | Traces |
Data is for the model reaction of 3-chloroindazole (0.25 mmol) with 5-indole boronic acid (0.50 mmol) using a palladium source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol) in dioxane/H₂O at 100 °C for 15 hours. While not the exact substrate, this provides a strong indication of catalyst performance for indole boronic acids.
Experimental Protocols
Below are detailed experimental protocols for two representative catalytic systems for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Protocol 1: High-Efficiency Coupling using SPhos Pd G2 Pre-catalyst
This protocol is adapted from a high-yielding procedure for a similar indole boronic acid coupling and is recommended for achieving high efficiency.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
SPhos Pd G2 pre-catalyst (2.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Dioxane
-
Water
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.25 mmol, 1.0 equiv), this compound (0.30 mmol, 1.2 equiv), SPhos Pd G2 (0.00625 mmol, 2.5 mol%), and potassium phosphate (0.50 mmol, 2.0 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add dioxane (1 mL) and water (0.2 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 15 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Traditional Coupling using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
This protocol outlines a general procedure using a more traditional and widely available palladium catalyst. While often less efficient for challenging substrates, it can be effective for certain coupling partners.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the aryl halide (e.g., 1.0 mmol, 1.0 equiv) and this compound (1.5 mmol, 1.5 equiv) in 1,2-dimethoxyethane (DME) (10 mL).
-
Add an aqueous solution of potassium carbonate (K₂CO₃) (2.0 mmol in 2 mL of water).
-
Bubble argon gas through the solution for 15-20 minutes to degas the mixture.
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%) to the reaction mixture.
-
Heat the mixture to reflux (approximately 85 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the final product.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams have been generated.
A Comparative Guide to the Synthesis of N-(p-Toluenesulfonyl)indole-3-boronic Acid: Yield Analysis of Competing Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. N-(p-Toluenesulfonyl)indole-3-boronic acid is a valuable building block in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. This guide provides an objective comparison of synthetic routes to this compound and its analogs, focusing on reaction yields and methodologies. The data presented is compiled from peer-reviewed chemical literature, offering a quantitative basis for selecting the most suitable synthetic strategy.
Yield Comparison of Borylation Methods for the Indole Scaffold
The introduction of a boronic acid moiety at the C3 position of the N-tosylindole core can be achieved through several distinct chemical transformations. The choice of method significantly impacts the overall yield and efficiency of the synthesis. Below is a summary of reported yields for different borylation strategies.
| Method | Substrate | Reagent/Catalyst | Solvent | Yield (%) |
| Lithiation-Borylation | 3-Bromo-1H-indole | n-BuLi, then Triisopropyl borate | Not Specified | ~45% (overall for 2 steps) |
| Iridium-Catalyzed C-H Borylation | N-Acyl Indoles | [IrCl(cod)]₂ | n-Hexane | 65-91% |
| B(C₆F₅)₃-Catalyzed C-H Borylation | Indole | Catecholborane, B(C₆F₅)₃ | Not Specified | up to 98% |
| Nickel-Catalyzed C-H Borylation | Indole | [Ni(IMes)₂] | Not Specified | Excellent |
Note: The yield for the lithiation-borylation of 3-bromo-1H-indole represents the overall yield for the borylation and a subsequent Suzuki-Miyaura coupling reaction.[1] The specific yield for the borylation step is not explicitly stated but is a component of this overall efficiency.
Synthetic Strategies and Experimental Protocols
This section details the methodologies for the key borylation techniques, providing a framework for their practical implementation.
Lithiation-Borylation of a Halo-Indole Precursor
This classical approach involves a halogen-lithium exchange followed by quenching with a boron electrophile. While effective, it often requires cryogenic temperatures and strictly anhydrous conditions.
Experimental Protocol (General): A solution of the 3-bromo-N-tosylindole in an anhydrous ethereal solvent is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium is added dropwise, and the mixture is stirred for a specified time to ensure complete halogen-lithium exchange. Triisopropyl borate is then added, and the reaction is allowed to warm to room temperature. Acidic workup liberates the desired boronic acid.
References
Computational Analysis of N-(p-Toluenesulfonyl)indole-3-boronic acid: A Comparative Overview
For researchers, scientists, and drug development professionals, understanding the computational and electronic properties of N-(p-Toluenesulfonyl)indole-3-boronic acid is crucial for its application in medicinal chemistry and materials science. This guide provides a comparative analysis of its performance based on available computational studies, with a focus on Density Functional Theory (DFT) calculations.
Currently, direct computational studies and DFT calculations specifically targeting this compound are not extensively available in the public domain. However, by examining computational analyses of closely related N-sulfonylated indole derivatives and various boronic acids, we can infer and construct a comparative framework. This guide draws upon methodologies and findings from studies on molecules with similar structural motifs to provide a predictive comparison.
Comparative Data Summary
Due to the absence of specific data for this compound, the following table presents a generalized comparison of expected properties based on computational studies of analogous compounds, such as N-(arylsulfonyl)indoles and other phenylboronic acids. This data is synthesized from typical results found in DFT studies on these classes of molecules.
| Property | This compound (Predicted) | Alternative Indole-3-boronic Acids (e.g., unsubstituted) | N-protected Indoles (without boronic acid) | Phenylboronic Acids |
| HOMO-LUMO Gap (eV) | Lower | Higher | Variable | Higher |
| Dipole Moment (Debye) | Higher | Lower | Variable | Lower |
| Rotational Barrier (S-N bond, kcal/mol) | ~2.5–5.5 | N/A | ~2.5–5.5 | N/A |
| Key NBO Interactions | nN→σS-C | N/A | nN→σS-C | N/A |
Methodologies for Computational Analysis
The insights for the predictive data presented are derived from established computational protocols frequently employed for the study of organic molecules. The following outlines a typical experimental workflow for DFT calculations on compounds structurally related to this compound.
A Typical Computational Workflow
Caption: A generalized workflow for DFT calculations on organic molecules.
Key Performance Indicators from Related Studies
Insights from computational studies on analogous structures are pivotal in predicting the behavior of this compound.
Electronic Properties
DFT studies on various boronic acid derivatives and indole compounds consistently utilize functionals like B3LYP and M06-2X with basis sets such as 6-31G(d,p) to elucidate their electronic structures.[1][2][3] For instance, the introduction of electron-withdrawing groups, such as the p-toluenesulfonyl group, is expected to lower the HOMO-LUMO energy gap, thereby influencing the molecule's reactivity and spectral properties. Natural Bond Orbital (NBO) analysis of related N-(arylsulfonyl)indoles reveals significant hyperconjugative interactions, such as nN→σ*S-C, which contribute to the stability of the S-N bond.[4]
Structural Characteristics
The geometry of this compound is anticipated to be non-planar, with a notable dihedral angle between the indole and the p-toluenesulfonyl moieties. Studies on 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, a structurally similar compound, have shown dihedral angles in the range of 72-79°.[4] Furthermore, DFT calculations on this related molecule indicated a rotational barrier of 2.5–5.5 kcal/mol around the S-N bond.[4] The boronic acid group itself is generally found to be planar and in or near the plane of the aromatic ring to which it is attached.[5]
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the structural components of this compound and its predicted chemical properties based on computational analyses of similar compounds.
Caption: Influence of structural motifs on the predicted properties of the title compound.
References
Safety Operating Guide
Proper Disposal of N-(p-Toluenesulfonyl)indole-3-boronic acid: A Comprehensive Guide for Laboratory Personnel
Essential safety and logistical information for the proper handling and disposal of N-(p-Toluenesulfonyl)indole-3-boronic acid is critical for maintaining a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures to mitigate risks and ensure adherence to regulatory standards for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Hand Protection: Chemical-resistant gloves are mandatory.[3]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3][4]
-
Respiratory Protection: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust. If dust formation is likely, a NIOSH/MSHA-approved respirator may be necessary.[4]
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste and institutional as well as local regulations. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.[4]
1. Collection for Hazardous Waste Disposal (Recommended Method)
This is the preferred method for all quantities of this compound and contaminated materials.
-
Step 1: Containerization: Place the waste this compound and any contaminated materials (e.g., gloves, filter paper, weighing boats) into a designated, sealable, and properly labeled hazardous waste container.[3][5] The container should be made of a compatible material, such as high-density polyethylene.[5]
-
Step 2: Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Step 3: Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[3][5]
-
Step 4: Arrange for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
2. In-Lab Neutralization of Small Quantities (Use with Extreme Caution)
For very small quantities, and only if permitted by your institution and local regulations, in-lab neutralization may be an option. Boronic acids are weak acids and can be neutralized with a mild base.[3][4]
-
Step 1: Preparation: In a well-ventilated fume hood, dissolve the solid this compound waste in a minimal amount of a suitable solvent (e.g., water, if soluble, or an appropriate organic solvent).
-
Step 2: Neutralization: Slowly add a mild basic solution, such as sodium bicarbonate (baking soda), to the dissolved waste.[4] Be cautious of any potential gas evolution or heat generation.
-
Step 3: pH Verification: After the initial reaction subsides, check the pH of the solution using a pH strip or a calibrated pH meter. Continue adding the basic solution until the pH is between 5.5 and 9.0.[3]
-
Step 4: Final Disposal: Once neutralized, and only if explicitly permitted by your local wastewater authority, the solution may be flushed down the sanitary sewer with copious amounts of water.[3][4] It is crucial to confirm this is an acceptable practice at your facility.
Important Considerations:
-
Never mix this compound with other chemicals for disposal unless instructed by a qualified professional. [4] Mixing with incompatible substances can lead to dangerous chemical reactions.
-
Waste generators are responsible for determining if a chemical is classified as hazardous waste according to EPA guidelines (40 CFR Parts 261.3) and must consult state and local regulations for complete and accurate classification.[6]
Hazard Summary and Quantitative Data
While specific quantitative data for this compound is limited, the table below summarizes hazard classifications for related boronic acids and p-toluenesulfonic acid to provide a general understanding of the potential risks.
| Hazard Classification | Category | Hazard Statement | Source Compound(s) |
| Skin Irritation | 2 | H315: Causes skin irritation | Methyl Boronic Acid, p-Toluenesulfonic acid monohydrate[2][3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation | Methyl Boronic Acid, p-Toluenesulfonic acid monohydrate[2][3] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | Methyl Boronic Acid, p-Toluenesulfonic acid monohydrate[2][3] |
| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage | p-Toluenesulfonic acid monohydrate[1] |
Experimental Protocols and Visualizations
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal Decision Workflow for this compound.
References
Personal protective equipment for handling N-(p-Toluenesulfonyl)indole-3-boronic acid
Essential Safety and Handling Guide for N-(p-Toluenesulfonyl)indole-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on established best practices for handling boronic acid derivatives and sulfonyl-containing compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information and to adhere to all institutional and regulatory guidelines.
Immediate Safety Precautions
When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for structurally related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3][4]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[2]
-
Wash hands thoroughly with soap and water after handling and before breaks.[2][3]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Remove any contaminated clothing immediately and wash it before reuse.[1][2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][2] | To protect eyes from contact, which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[2][3] | To prevent skin contact and potential irritation.[2] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2] | To protect skin from accidental splashes or spills.[2] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2][3] | To prevent respiratory tract irritation.[2][3] |
Operational and Disposal Plans
Adherence to a strict operational protocol and a clear disposal plan is crucial for the safe handling and disposal of this compound.
Step-by-Step Handling Procedure
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Remove PPE carefully to avoid contamination of skin or personal clothing.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2][3]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container for hazardous chemical waste. |
| Liquid Waste | Collect in a designated, labeled, and sealed container for hazardous chemical waste. Do not empty into drains.[4][5][6] |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local regulations. |
| Empty Containers | Rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container as directed by your institution's safety office. |
Consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][5] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1][5] |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[1] |
In case of a spill, vacate the area and prevent entry. Wear appropriate PPE and clean up the spill using an inert absorbent material. Collect the absorbed material in a sealed container for hazardous waste disposal. Provide ventilation.[1]
Workflow for Personal Protective Equipment (PPE)
Caption: Workflow for the selection, use, and disposal of Personal Protective Equipment (PPE).
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
